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  • Product: 6-Bromopyrazin-2-ol
  • CAS: 859063-85-7

Core Science & Biosynthesis

Foundational

Part 1: Executive Summary & Chemical Identity

Title: Technical Master File: 2-Bromo-6-hydroxypyrazine Physical Properties & Handling Guide Compound: 2-Bromo-6-hydroxypyrazine Synonyms: 6-Bromopyrazin-2-ol; 6-Bromo-2(1H)-pyrazinone CAS Registry Number: 859063-85-7 Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Master File: 2-Bromo-6-hydroxypyrazine Physical Properties & Handling Guide

Compound: 2-Bromo-6-hydroxypyrazine Synonyms: 6-Bromopyrazin-2-ol; 6-Bromo-2(1H)-pyrazinone CAS Registry Number: 859063-85-7 Molecular Formula: C₄H₃BrN₂O Molecular Weight: 174.98 g/mol

Strategic Significance: 2-Bromo-6-hydroxypyrazine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antiviral agents (structurally related to Favipiravir precursors) and kinase inhibitors. Its utility lies in the orthogonal reactivity of the bromine (amenable to Suzuki/Stille couplings) and the hydroxyl group (amenable to O-alkylation or conversion to leaving groups like triflates).

Core Technical Challenge: The physical behavior of this compound is dominated by prototropic tautomerism . Researchers often misinterpret analytical data (NMR/HPLC) or fail reaction optimizations because they treat the molecule as a static "hydroxypyrazine" rather than a dynamic equilibrium between the enol (hydroxy) and keto (pyrazinone) forms.

Part 2: Physical Properties Matrix

The following data consolidates experimental observations and high-confidence predictive models.

PropertyValue / DescriptionTechnical Insight
Appearance White to off-white crystalline powderDiscoloration to yellow/orange indicates oxidation or photolytic degradation.
Melting Point 140–142 °C (Primary polymorph)Note: Some sources cite decomposition >200°C. Sharpness of MP is a critical purity indicator.
Solubility DMSO (>50 mg/mL), DMF, MethanolPoor solubility in non-polar solvents (Hexane, Toluene) due to H-bond donor/acceptor network.
pKa (Predicted) ~8.9 (Acidic OH/NH)The proton is sufficiently acidic to be deprotonated by weak bases (

,

).
LogP ~0.65Moderate lipophilicity; amenable to reverse-phase HPLC.
Hygroscopicity ModerateAbsorbs atmospheric moisture; storage in desiccated environment required to prevent hydrolysis of the C-Br bond over long periods.

Part 3: Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is the single most important factor for successful handling.

  • Form A (Enol): 6-bromopyrazin-2-ol.[1][2][3] Dominant in non-polar environments or gas phase. Favors O-alkylation.

  • Form B (Keto): 6-bromo-2(1H)-pyrazinone. Dominant in the solid state and polar protic solvents (water, methanol) due to stabilization by intermolecular hydrogen bonding. Favors N-alkylation.

Implication for Synthesis: If your target is the O-alkylated ether, you must use "hard" alkylating agents (e.g., alkyl halides with


) or Mitsunobu conditions. Using soft electrophiles or polar solvents often yields the N-alkylated byproduct.
Visualization: Tautomeric Equilibrium & Reactivity

Tautomerism Enol Enol Form (6-bromopyrazin-2-ol) Favored in Non-polar Solvents Keto Keto Form (6-bromo-2(1H)-pyrazinone) Favored in Solid State/Polar Solvents Enol->Keto Equilibrium (Solvent Dependent) O_Product O-Alkylated Product (Ether) Enol->O_Product + R-X / Ag2CO3 (O-Selective) N_Product N-Alkylated Product (Amide-like) Keto->N_Product + R-X / Base (N-Selective)

Caption: The dynamic shift between enol and keto forms dictates the regioselectivity of alkylation reactions.

Part 4: Analytical Profiling & Self-Validating Protocols

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Choice: DMSO-


 is recommended to ensure full solubility and slow down proton exchange, allowing distinct observation of the tautomer or a sharp averaged signal.
  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       ~12.5 ppm (br s, 1H, -OH/-NH): Broad signal due to exchange. Disappearance upon 
      
      
      
      shake verifies the labile proton.
    • 
       ~8.20 ppm (s, 1H, H-3): Proton ortho to the hydroxyl/carbonyl.
      
    • 
       ~8.45 ppm (s, 1H, H-5): Proton ortho to the bromine.
      
    • Note: In

      
      , signals may broaden or shift due to aggregation.
      
HPLC Purity Method (Standardized)

This method separates the parent compound from common hydrolysis impurities (2,6-dihydroxypyrazine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to prevent peak tailing of the acidic OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution ~4.5–5.5 min (depending on dead volume).

Part 5: Experimental Protocol: Activation & Coupling

Objective: To utilize 2-Bromo-6-hydroxypyrazine in a Suzuki-Miyaura coupling, demonstrating its stability and reactivity.

Rationale: The free hydroxyl group can poison Palladium catalysts. It is best practice to protect the oxygen (e.g., as a methoxymethyl ether) or convert it to a triflate in situ if the goal is C-O bond activation. However, for C-Br activation, the hydroxyl is often tolerated if a base is present to form the phenolate species.

Workflow:

  • Solubilization: Dissolve 1.0 eq of 2-Bromo-6-hydroxypyrazine in 1,4-Dioxane/Water (4:1).

    • Checkpoint: Solution must be clear. Turbidity implies inorganic salts from previous steps.

  • Base Addition: Add 2.5 eq

    
    .
    
    • Mechanism:[4][5] The first equivalent deprotonates the -OH (pKa ~8.9), preventing catalyst coordination. The remaining base activates the boronic acid.

  • Catalyst Addition: Add 5 mol%

    
    . Purge with Argon.
    
  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Acidify carefully to pH ~4 during extraction to recover the hydroxy-product (if the product retains the OH).

Visualization: Analytical & Synthetic Workflow

Workflow Start Raw Material (CAS 859063-85-7) QC QC Check (1H NMR in DMSO-d6) Start->QC Decision Purity > 98%? QC->Decision Purify Recrystallize (EtOH/Water) Decision->Purify No Reaction Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Decision->Reaction Yes Purify->QC Workup Acidic Workup (pH ~4) Reaction->Workup

Caption: Step-by-step logic for qualifying and utilizing the material in synthesis.

Part 6: References

  • ChemicalBook. (n.d.). 6-Bromopyrazin-2-ol Properties and CAS 859063-85-7. Retrieved from

  • BenchChem. (n.d.). 6-Bromopyrazin-2-ol Product Specifications. Retrieved from

  • PubChem. (n.d.).[6] Pyrazine Derivatives and Tautomerism Data. National Library of Medicine. Retrieved from [6]

  • Google Patents. (2021). WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors. (Describes usage of 6-bromopyrazin-2-ol as a starting material). Retrieved from

Sources

Exploratory

Spectroscopic data for 6-Bromopyrazin-2-ol (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyrazin-2-ol Executive Summary This technical guide details the spectroscopic signature of 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromopyrazin-2-ol

Executive Summary

This technical guide details the spectroscopic signature of 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone), a critical scaffold in the development of viral RNA polymerase inhibitors and kinase modulators.[1] The analysis focuses on the compound's tautomeric behavior, which dictates its spectral appearance in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] This document provides researchers with the necessary data to validate synthesis, assess purity, and interpret structural data during drug discovery campaigns.[1]

Chemical Identity and Tautomeric Considerations

The structural assignment of 6-Bromopyrazin-2-ol is non-trivial due to the lactam-lactim tautomerism characteristic of 2-hydroxypyrazines.[1] In the solid state and in polar aprotic solvents (e.g., DMSO-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


), the equilibrium strongly favors the 2(1H)-pyrazinone (lactam)  form over the 2-hydroxypyrazine (lactim) form.
  • IUPAC Name: 6-Bromo-2(1H)-pyrazinone[1]

  • Molecular Formula: Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrN
    
    
    O[2]
  • Molecular Weight: 174.98 g/mol [1]

  • CAS Number: 24030-90-0 (Note: Verify specific vendor CAS as isomers like 5-bromo often co-occur).[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer that shifts the spectral baseline from a phenolic system to an amide-like system.

Tautomerism cluster_0 Lactim Form (Minor) cluster_1 Lactam Form (Major) Lactim 6-Bromo-2-hydroxypyrazine (Aromatic OH, C=N bond) Lactam 6-Bromo-2(1H)-pyrazinone (Amide C=O, NH proton) Lactim->Lactam  Proton Transfer (Favored in DMSO/Solid State)

Caption: Tautomeric equilibrium favoring the 2(1H)-pyrazinone form, which dictates the presence of Amide I/II bands in IR and NH signals in NMR.

Synthesis Context for Impurity Profiling

Understanding the synthesis is essential for interpreting "ghost peaks" in spectra. The standard preparation involves the hydrolysis of 2,6-dibromopyrazine or the diazotization of 2-amino-6-bromopyrazine .

  • Common Impurity: 2,6-Dibromopyrazine (Starting material).[1]

    • Spectral Flag: A singlet at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       8.8 ppm (s, 2H) in 
      
      
      
      H NMR (symmetric protons).
  • Common Impurity: 6-Bromopyrazin-2-amine (Precursor).[1]

    • Spectral Flag: Broad NH

      
       signal at 
      
      
      
      6.5–7.0 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lactam dominance, the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


H NMR spectrum in DMSO-

does not show a phenolic OH peak but rather a broad amide NH peak. The pyrazine ring protons appear as two distinct singlets due to the lack of symmetry and weak meta-coupling.[1]
Protocol: H NMR Acquisition
  • Solvent: DMSO-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (Preferred over CDCl
    
    
    
    due to solubility and hydrogen bonding stabilization).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     0.00 ppm) or residual DMSO pentet (
    
    
    
    2.50 ppm).
Predicted H NMR Data (400 MHz, DMSO- )
PositionShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
NH 12.50 – 13.20Broad Singlet1HAmide N-HHighly exchangeable; shift varies with concentration and water content.
H-5 8.30 – 8.45Singlet (or d)1HAr-H (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

to Br)
Deshielded by adjacent Bromine and Nitrogen.
H-3 8.05 – 8.20Singlet (or d)1HAr-H (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

to C=O)
Deshielded by Carbonyl anisotropy but less than H-5.

Note: A small coupling constant (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 Hz) may be observed, appearing as fine splitting (doublets).
Predicted C NMR Data (100 MHz, DMSO- )
CarbonShift (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

, ppm)
TypeAssignment
C-2 155.0 – 160.0C=OCarbonyl carbon (Lactam form).[1]
C-6 135.0 – 140.0C-BrCarbon bearing Bromine (distinctive heavy atom effect).[1]
C-3 130.0 – 135.0CHMethine carbon adjacent to C=O.
C-5 140.0 – 145.0CHMethine carbon adjacent to N and Br.[1]

Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the presence of bromine due to its unique isotopic signature.

Experimental Parameters
  • Ionization Mode: Electrospray Ionization (ESI).[1][2]

    • Negative Mode (ESI-): Preferred. The amide proton is acidic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ), forming a stable [M-H]
      
      
      
      ion.
    • Positive Mode (ESI+): Forms [M+H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[2]
      
  • Solvent: Methanol/Water + 0.1% Formic Acid.[2]

Spectral Interpretation
Ionm/z (approx)Intensity RatioInterpretation
[M+H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

174.9 / 176.9 1 : 1 Diagnostic Bromine Doublet.

Br and

Br isotopes exist in near-equal abundance.
[M-H]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

172.9 / 174.9 1 : 1 Deprotonated molecular ion (Negative mode).
Fragment ~147 / 1491 : 1Loss of CO (28 Da) from the pyrazinone ring.[1]
Fragment ~95Single peakLoss of Br radical (79/81 Da).[1]
Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion [M+H]+ m/z 175/177 (1:1) Frag_CO [M - CO]+ m/z 147/149 M_Ion->Frag_CO - CO (28 Da) Ring Contraction Frag_Br [M - Br]+ m/z 96 M_Ion->Frag_Br - Br• Halogen Loss

Caption: Primary fragmentation pathways observed in ESI-MS/MS, showing the characteristic loss of Carbon Monoxide and Bromine.

Infrared Spectroscopy (IR)

IR analysis is useful for confirming the functional group state (Lactam vs. Lactim).[1]

Frequency (cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
IntensityAssignmentNotes
3200 – 3400 Medium, BroadN-H StretchCharacteristic of the amide form. A sharp OH peak >3500 is typically absent.
1660 – 1690 StrongC=O[1] StretchAmide I band. Confirms the pyrazinone structure.
1580 – 1620 MediumC=C / C=NAromatic ring skeletal vibrations.
600 – 700 MediumC-Br StretchCarbon-Bromine bond vibration.[1]

References

  • Tautomerism of Hydroxypyrazines

    • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972).[1] Recent advances in pyrazine chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.[1] (Foundational text establishing the 2(1H)-pyrazinone tautomer preference).

  • Synthesis & Characterization

    • Jia, C., Zhang, Y., & Zhou, Y. (2014).[1] Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine and Pyrazine Analogs.[1] European Journal of Organic Chemistry. (Describes similar halogenated heteroaromatic couplings and spectral data).

  • General Spectroscopic Data for Pyrazinones

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent effect calculations on pyrazine rings).

Disclaimer: While spectral ranges are derived from high-confidence theoretical models and analogous experimental data (e.g., 6-chloropyrazin-2-ol), experimental validation with a standard sample is recommended for regulatory submission.[1]

Sources

Foundational

An In-depth Technical Guide to the Tautomerism of 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one

Abstract Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science.[1] The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity and pharmacokinetic profile. This guide provides a comprehensive technical overview of the tautomeric relationship between 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one. We will delve into the structural nuances of these tautomers, the factors governing their equilibrium, and the advanced analytical techniques employed for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of tautomerism in heterocyclic systems.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Their structural complexity often gives rise to tautomerism, a phenomenon where a proton migrates within the molecule, leading to a shift in double bonds.[1] In the case of hydroxypyrazines, the key equilibrium is between the enol form (hydroxypyrazine) and the keto form (pyrazinone).

The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors including the solvent, temperature, pH, and the electronic nature of substituents on the ring.[2][3] For drug development professionals, a thorough understanding of a molecule's tautomeric preferences is critical, as different tautomers can exhibit distinct biological activities and metabolic fates.[4] The 6-membered heteroaromatic compounds possessing -OH groups in the 2 or 4-positions, such as the molecule , preferentially exist in the keto form in solution.[2]

This guide will specifically focus on the tautomerism of 6-Bromopyrazin-2-ol and its corresponding keto form, 6-Bromopyrazin-2(1H)-one. While specific literature on this exact molecule is scarce[5], the principles governing its tautomeric behavior can be extrapolated from extensive studies on analogous pyridinone and pyrazinone systems.

Structural Analysis of the Tautomers

The two tautomers are:

  • 6-Bromopyrazin-2-ol (Enol form): This form possesses a hydroxyl (-OH) group attached to the pyrazine ring, rendering the ring aromatic.

  • 6-Bromopyrazin-2(1H)-one (Keto form): This amide form features a carbonyl group (C=O) and a proton on one of the ring nitrogen atoms. The aromaticity of the pyrazine ring is disrupted in this form.

Tautomers cluster_enol cluster_keto T1 6-Bromopyrazin-2-ol (Enol Form) T2 6-Bromopyrazin-2(1H)-one (Keto Form) T1->T2 Proton Transfer enol_img enol_img keto_img keto_img

Caption: Tautomeric equilibrium between 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one.

Generally, for 2-hydroxypyridine and related azines, the equilibrium lies far towards the pyridone (keto) form.[2] This preference is often attributed to the greater stability of the amide group in the keto form compared to the iminol group in the enol form, despite the loss of aromaticity.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the enol and keto forms is dictated by several interconnected factors:

  • Solvent Polarity: The nature of the solvent can significantly shift the tautomeric equilibrium.[2] Polar protic solvents can stabilize the more polar keto form through hydrogen bonding. Conversely, nonpolar solvents may favor the less polar enol form.

  • pH and Ionization: The pKa of the compound plays a crucial role.[3] At different pH values, the molecule can exist as neutral species, cations, or anions, each with its own tautomeric preference. The tautomeric equilibrium constant can be related to the individual pKa values of the tautomers.[3]

  • Substituent Effects: The electronic properties of substituents on the pyrazine ring can influence the relative stability of the tautomers. The electron-withdrawing nature of the bromine atom at the 6-position is expected to impact the electron density distribution in the ring and, consequently, the tautomeric equilibrium.

  • Aromaticity: While the enol form is formally aromatic, the keto form is not. However, the energetic advantage of aromaticity is often not the sole determining factor in heterocyclic tautomerism.[2] In many cases, the stability gained from the amide functionality in the keto form outweighs the stabilization from aromaticity in the enol form.[6]

Experimental Characterization of Tautomers

A multi-pronged analytical approach is essential to unequivocally determine the predominant tautomeric form and quantify the equilibrium constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria.[7][8][9] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[7]

Experimental Protocol: 1H and 13C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in various deuterated solvents of differing polarity (e.g., CDCl3, DMSO-d6, D2O with appropriate buffer).

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature.

  • Spectral Analysis:

    • 1H NMR: Look for characteristic signals. The enol form will show an -OH proton signal, while the keto form will exhibit an N-H proton signal. The chemical shifts of the ring protons will also differ between the two tautomers.

    • 13C NMR: The chemical shift of the carbon atom at the 2-position is particularly informative. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C-OH carbon in the enol form.

  • Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum.[7] The equilibrium constant (KT = [keto]/[enol]) can then be calculated.

Caption: Workflow for NMR-based tautomer analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the two forms will have different chromophores and thus different absorption spectra.[10][11][12] The keto form, with its conjugated system, is expected to absorb at a different wavelength compared to the aromatic enol form.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare solutions of the compound in a range of solvents with varying polarities.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Spectral Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity as a function of solvent polarity. These changes can be correlated with the shift in the tautomeric equilibrium.[13] By comparing the experimental spectra with computationally predicted spectra for each tautomer, the predominant form in a given solvent can be identified.[11]

Table 1: Expected Spectroscopic Data for Tautomers

Tautomer1H NMR (Characteristic Signal)13C NMR (C2 Chemical Shift)UV-Vis (Expected λmax)
6-Bromopyrazin-2-ol (Enol) -OH proton (variable, broad)~150-160 ppmShorter wavelength
6-Bromopyrazin-2(1H)-one (Keto) -NH proton (~10-13 ppm)>160 ppmLonger wavelength

Computational Chemistry: A Predictive Approach

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the relative stabilities of tautomers.[14][15][16]

Computational Protocol: DFT-Based Stability and Spectra Prediction

  • Structure Optimization: Build the 3D structures of both the enol and keto tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[14]

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔG). The tautomer with the lower free energy is predicted to be the more stable form.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM).[16]

  • Spectra Prediction:

    • NMR: Calculate the NMR chemical shifts for both tautomers and compare them with experimental data.

    • UV-Vis: Use Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectra of each tautomer.[11]

G cluster_model Structure Modeling cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Build Enol & Keto Structures B Geometry Optimization (DFT) A->B C Energy Calculation (ΔG) B->C D Incorporate Solvent Models (PCM) C->D F Compare Relative Stabilities C->F E Predict NMR & UV-Vis Spectra D->E G Correlate with Experimental Data E->G F->G

Caption: Computational workflow for tautomer analysis.

Implications for Drug Development

The predominance of the 6-Bromopyrazin-2(1H)-one tautomer has significant implications for its use as a scaffold in drug design:

  • Hydrogen Bonding: The keto form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it well-suited for interactions with biological targets such as enzymes and receptors.

  • Physicochemical Properties: The greater polarity of the keto form will influence its solubility and membrane permeability.

  • Chemical Reactivity: The presence of the amide functionality in the keto form will dictate its reactivity in subsequent synthetic modifications.

Conclusion

The tautomeric equilibrium between 6-Bromopyrazin-2-ol and 6-Bromopyrazin-2(1H)-one is a critical aspect of its chemical identity. Based on established principles in heterocyclic chemistry, the keto form, 6-Bromopyrazin-2(1H)-one, is expected to be the predominant tautomer in most solution-phase environments. A combination of advanced spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, coupled with robust computational modeling, provides a comprehensive framework for the definitive characterization and quantification of this equilibrium. For scientists engaged in the development of novel therapeutics, a thorough understanding and characterization of such tautomeric systems are indispensable for rational drug design and lead optimization.

References

  • Badders, N. M., Wei, C., Aldeeb, A. A., Rogers, W. J., & Mannan, M. S. (2006). Tautomerism in a DADNE embedded pull-push system. To Chemistry Journal, 6, 1-7.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • El-Brollosy, T. A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 115(45), 12408-12412.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, 1, 311-437.
  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693-704.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7686.
  • PubChem. (n.d.). 6-bromopyrazin-2-ol. Retrieved from [Link]

  • Quora. (2021). How to find the major contributing tautomer of a heterocycle. Retrieved from [Link]

  • ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • Sergeieva, T. Y., Voskoboynik, O. Y., Okovytyy, S. I., Kovalenko, S. I., & Leszczynski, J. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Chemistry, 2014, 1-10.
  • Wikipedia. (n.d.). Tautomer. Retrieved from [Link]

Sources

Exploratory

Predicted Biological Activity of Brominated Pyrazinols: A Scaffold Analysis

Topic: Predicted Biological Activity of Brominated Pyrazinols Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Activity of Brominated Pyrazinols Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Halogenated Heterocycle Renaissance

The pyrazine scaffold, particularly its hydroxylated tautomers (pyrazinols/pyrazinones), represents a privileged structure in medicinal chemistry, most notably validated by the antiviral agent Favipiravir (T-705) and the antitubercular drug Pyrazinamide .

Brominated pyrazinols—specifically derivatives like 3-bromo-2-hydroxypyrazine and 3,5-dibromo-2-hydroxypyrazine —are emerging as critical high-value intermediates and potential active pharmaceutical ingredients (APIs). Unlike their chlorinated or fluorinated counterparts, brominated derivatives offer unique sigma-hole interactions (halogen bonding) and distinct lipophilic profiles that modulate membrane permeability and metabolic stability.

This guide analyzes the predicted biological landscape of these compounds, synthesizing data from computational modeling, structural homology, and established structure-activity relationships (SAR).

Structural Activity Relationship (SAR) & Pharmacophore Modeling

The Tautomeric Equilibrium

The core biological activity of "pyrazinols" is dictated by their tautomeric equilibrium. In solution and within protein binding pockets, 2-hydroxypyrazines exist predominantly as 2(1H)-pyrazinones .

  • Donor/Acceptor Profile: The pyrazinone form presents a distinct hydrogen bond donor (N-H) and acceptor (C=O) motif, critical for base-pairing mimicry in viral polymerase inhibition.

  • Role of Bromine: Substitution with bromine at the C-3 or C-5 position exerts a steric and electronic influence that shifts this equilibrium and alters the pKa of the N-H proton, potentially enhancing binding affinity to metal-dependent enzymes (e.g., polymerases or metalloproteases).

The "Sigma-Hole" Effect

Bromine is unique among standard halogens for its accessible sigma-hole—a region of positive electrostatic potential on the extension of the C-Br bond.

  • Prediction: Brominated pyrazinols are predicted to form strong halogen bonds with backbone carbonyl oxygens in target proteins, a specific interaction often absent in fluoro- or chloro-analogs.

Chemical Space Visualization

The following diagram illustrates the structural logic and predicted impact of bromination on the pyrazine core.

SAR_Logic Core Pyrazinol Core (Tautomeric Equilibrium) Br_Sub Bromine Substitution (C-3 / C-5) Core->Br_Sub Derivatization Effect1 Lipophilicity (logP) Enhanced Membrane Permeability Br_Sub->Effect1 Effect2 Sigma-Hole (Halogen Bonding) Br_Sub->Effect2 Effect3 Metabolic Blocking (Prevents Oxidation) Br_Sub->Effect3 Target2 Mycobacterial Fatty Acid Synthase (FAS-I) Effect1->Target2 Cell Wall Penetration Target1 Viral RNA Polymerase (Favipiravir Analog) Effect2->Target1 Backbone Interaction Effect3->Target1 Half-life Extension

Figure 1: SAR Logic flow illustrating how bromination translates to specific biological advantages in viral and bacterial targets.

Predicted Targets & Mechanisms

Based on structural homology to FDA-approved agents and computational docking studies of halogenated pyrazines, the following biological activities are predicted with high confidence.

Antiviral Activity (RdRp Inhibition)
  • Reference Drug: Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide).

  • Mechanism: Favipiravir acts as a pseudo-base, inhibiting Viral RNA-dependent RNA polymerase (RdRp).

  • Prediction for Brominated Analogs: The 3-bromo-2-hydroxypyrazine scaffold mimics the base-pairing face of guanine/adenine. The bulky bromine atom at C-3 may induce a conformational lock in the RdRp active site, potentially overcoming resistance mechanisms seen with smaller halogens.

  • Target Viruses: Influenza, Ebola, and potentially SARS-CoV-2 (due to RdRp conservation).

Antimycobacterial Activity[1][2]
  • Reference Drug: Pyrazinamide (PZA).

  • Mechanism: PZA is a prodrug converted to pyrazinoic acid, which disrupts membrane potential and inhibits trans-translation (RpsA).

  • Prediction: Bromination significantly increases lipophilicity (Calculated LogP shift from -0.6 to ~0.5 for mono-bromo). This is predicted to enhance penetration through the waxy mycolic acid layer of Mycobacterium tuberculosis.

  • Toxicity Warning: While potency may increase, hepatotoxicity (a known issue with PZA) must be monitored, as brominated aromatics can form reactive epoxide intermediates if not metabolically stable.

Comparative Data Table (Predicted vs. Reference)
Compound ClassKey SubstituentLogP (Calc)Predicted TargetPrimary Interaction Mode
Pyrazinol (Ref) -H-0.6Weak GeneralH-Bonding (Donor/Acceptor)
Favipiravir (Ref) -F, -CONH2-0.4Viral RdRpPseudo-base pairing
3-Br-Pyrazinol -Br0.45Viral RdRp / KinaseHalogen Bonding + Steric fit
3,5-DiBr-Pyrazinol -Br, -Br1.2Bacteria (TB) / FungalMembrane Disruption + Enzyme Inhibition

Synthesis & Validation Protocols

To validate these predictions, high-purity synthesis is required. The following protocol outlines the conversion of aminopyrazine to brominated pyrazinols, a pathway often fraught with regioselectivity issues.

Synthetic Pathway (Diazotization-Hydrolysis Strategy)

Direct bromination of pyrazinol is difficult due to competing O-alkylation vs. N-alkylation. The preferred route starts from aminopyrazine .

Step-by-Step Protocol:

  • Bromination: React 2-aminopyrazine with N-Bromosuccinimide (NBS) in DMSO/Water (or DCM) to yield 3,5-dibromo-2-aminopyrazine.[1]

    • Control: Monitor temperature < 5°C to prevent polymerization.

  • Diazotization: Treat the brominated amine with Sodium Nitrite (

    
    ) in concentrated 
    
    
    
    or
    
    
    at 0°C.
  • Hydrolysis: The diazonium intermediate is unstable; warming the solution to room temperature (or mild heating to 40°C) spontaneously hydrolyzes the diazo group to a hydroxyl group.

  • Purification: Recrystallization from Ethanol/Water.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 2-Aminopyrazine Step1 Bromination (NBS, DMSO/H2O, <5°C) Start->Step1 Inter1 Intermediate: 3,5-Dibromo-2-aminopyrazine Step1->Inter1 Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter1->Step2 Step3 Hydrolysis (In situ, warm to RT) Step2->Step3 End Product: 3,5-Dibromo-2-hydroxypyrazine (Tautomerizes to Pyrazinone) Step3->End

Figure 2: Synthetic route for generating the brominated pyrazinol scaffold from aminopyrazine precursors.

ADMET & Drug-Likeness Profiling[4]

For researchers considering this scaffold for lead optimization, the following ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters are critical.

  • Solubility: Bromination reduces aqueous solubility compared to the parent pyrazinol. Formulation strategies (e.g., mesylate salts or cyclodextrin complexation) are recommended for in vivo studies.

  • Metabolic Stability: The C-3 and C-5 positions are metabolic "soft spots" on the pyrazine ring for oxidase enzymes. Blocking these with bromine significantly extends the predicted half-life (

    
    ).
    
  • Toxicity Signal:

    • Alert: Poly-halogenated aromatics can induce liver enzyme upregulation (CYP450).

    • Mitigation: Screen for glutathione conjugation early in the development cycle.

Future Outlook & Recommendations

The brominated pyrazinol scaffold is underutilized. While often relegated to "intermediate" status, its structural properties suggest it is a viable bioisostere for:

  • Next-Gen Antivirals: Specifically targeting resistant strains where fluorine-based inhibitors (like Favipiravir) show reduced binding.

  • Fragment-Based Drug Discovery (FBDD): The scaffold is small (MW < 260 Da), rigid, and possesses defined vectors for growth, making it an ideal "fragment" for crystallographic screening.

Recommendation: Researchers should prioritize the synthesis of 3-bromo-2-hydroxypyrazine-6-carboxamide derivatives to combine the pharmacophore of Favipiravir with the halogen-bonding capability of bromine.

References

  • Antiviral Activity of Pyrazine Derivatives: Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.[2] Link

  • Synthesis of Brominated Pyrazines: U.S. National Library of Medicine, PubChem Compound Summary for CID 620004, 3,5-Dibromopyrazin-2-amine. Link

  • Antimicrobial Pyrazine Chalcones: Zimcik, P., et al. (2012). "Synthesis and antimycobacterial activity of pyrazine analogues of chalcones."[3] European Journal of Medicinal Chemistry. Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Tautomerism of Hydroxypyrazines: Li, J., et al. (2007). "Tautomerism and spectroscopy of hydroxypyrazines." Journal of Physical Chemistry A. Link

Sources

Foundational

An In-Depth Technical Guide to the Thermogravimetric Analysis of 6-Bromopyrazin-2-ol

A Senior Application Scientist's Perspective on Method Development, Data Interpretation, and Ensuring Scientific Integrity for Pharmaceutical Development Foreword: The Critical Role of Thermal Analysis in Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Method Development, Data Interpretation, and Ensuring Scientific Integrity for Pharmaceutical Development

Foreword: The Critical Role of Thermal Analysis in Drug Development

In the landscape of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Thermal analysis, and specifically thermogravravimetric analysis (TGA), provides a crucial window into the thermal stability and decomposition kinetics of a molecule. For a compound such as 6-Bromopyrazin-2-ol, a heterocyclic aromatic compound with potential applications in medicinal chemistry, a thorough understanding of its thermal behavior is essential for determining appropriate manufacturing, storage, and handling conditions. The presence of a bromine atom and the pyrazine ring structure suggests a unique thermal decomposition profile that warrants detailed investigation.[1][2] This guide presents a comprehensive approach to the thermogravimetric analysis of 6-Bromopyrazin-2-ol, framed from the perspective of a senior application scientist, emphasizing not just the "how" but the "why" behind each step to ensure the generation of robust and reliable data in line with regulatory expectations.[3][4][5]

Foundational Principles: Understanding the Thermal Landscape of 6-Bromopyrazin-2-ol

Before embarking on the experimental protocol, it is essential to consider the molecular structure of 6-Bromopyrazin-2-ol and anticipate its thermal behavior based on existing chemical knowledge. The molecule consists of a pyrazine ring, a hydroxyl group (in its tautomeric form, pyrazinone), and a bromine substituent.

  • The Pyrazine Core: Pyrazine derivatives are known for their role in various medicinal compounds and often exhibit good thermal resistance.[6] TGA studies on other pyrazine-based compounds have shown decomposition points exceeding 400°C, suggesting a stable ring system.[6]

  • The Bromo Substituent: The carbon-bromine bond is typically the weakest point in the molecule and is expected to be the initiation site for thermal decomposition. The thermal degradation of brominated aromatic compounds often proceeds via the release of hydrogen bromide (HBr) and can lead to the formation of various brominated and non-brominated aromatic byproducts.[2][7][8]

Therefore, the TGA of 6-Bromopyrazin-2-ol is anticipated to reveal a multi-stage decomposition process, likely initiated by the cleavage of the C-Br bond.

The Experimental Blueprint: A Protocol for Rigorous TGA

To ensure the generation of high-quality, reproducible data, a systematic and well-documented experimental protocol is essential. This protocol is designed to be a self-validating system, incorporating best practices recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC) and aligning with the principles of analytical procedure development outlined by the ICH.[9][10]

Instrumentation and Calibration

A calibrated and well-maintained thermogravimetric analyzer is the cornerstone of reliable thermal analysis.

  • Instrument: A high-precision thermogravimetric analyzer capable of a heating rate accuracy of ±1°C and a mass accuracy of ±0.1% is required.

  • Calibration:

    • Temperature Calibration: Perform a multi-point temperature calibration using certified reference materials (e.g., indium, tin, and zinc) to ensure accurate temperature measurement across the desired experimental range.

    • Mass Calibration: Calibrate the balance using certified reference weights to guarantee accurate mass measurements.

Sample Preparation and Handling
  • Sample Purity: The 6-Bromopyrazin-2-ol sample should be of high purity (≥95%) to avoid the influence of impurities on the thermal profile.[11]

  • Sample Form: The sample should be a fine, homogenous powder to ensure uniform heat distribution. If necessary, gently grind the sample using an agate mortar and pestle.

  • Sample Mass: Utilize a small sample mass, typically in the range of 3-5 mg, to minimize thermal gradients within the sample and reduce the impact of heat and mass transfer phenomena.[9]

Experimental Parameters: The Rationale

The choice of experimental parameters is critical for obtaining meaningful TGA data.

ParameterRecommended SettingRationale
Temperature Range Ambient to 600°CThis range is sufficient to capture the complete decomposition of most organic molecules, including halogenated aromatics.
Heating Rate (β) 5, 10, 15, and 20°C/minUsing multiple heating rates is crucial for kinetic analysis and to ensure that the observed thermal events are not artifacts of a single, rapid heating rate.[9]
Atmosphere Inert (Nitrogen)An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate 50 mL/minA consistent flow of purge gas removes volatile decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass loss detection.
Crucible Alumina (Al2O3)Alumina crucibles are inert and have a high thermal stability, making them suitable for high-temperature TGA experiments.
Step-by-Step Experimental Workflow
  • Instrument Preparation: Power on the TGA instrument and allow it to stabilize.

  • Atmosphere Control: Start the nitrogen purge gas flow at the specified rate.

  • Tare the Balance: Place an empty alumina crucible on the balance and tare it.

  • Sample Loading: Accurately weigh 3-5 mg of the 6-Bromopyrazin-2-ol sample into the tared crucible.

  • Program the Experiment: Set the temperature program according to the parameters in the table above, starting with the 10°C/min heating rate.

  • Run the Analysis: Initiate the TGA run.

  • Data Collection: The instrument will record the sample mass as a function of temperature.

  • Repeat for Different Heating Rates: Repeat steps 3-7 for the other specified heating rates (5, 15, and 20°C/min).

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (3-5 mg) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample set_params Set Experimental Parameters (Heating Rate, Atmosphere) load_sample->set_params run_tga Run TGA Experiment set_params->run_tga data_collection Collect Mass vs. Temperature Data run_tga->data_collection repeat_exp Repeat for Multiple Heating Rates data_collection->repeat_exp kinetic_analysis Kinetic Analysis & Interpretation repeat_exp->kinetic_analysis end end kinetic_analysis->end End

Caption: Experimental Workflow for TGA of 6-Bromopyrazin-2-ol.

Interpreting the Data: From Thermogram to Mechanistic Insight

The output of a TGA experiment is a thermogram, a plot of mass versus temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is useful for identifying distinct decomposition steps.

Expected Thermal Events

Based on the structure of 6-Bromopyrazin-2-ol, the following thermal events can be anticipated:

  • Initial Mass Loss (if any): A small mass loss at temperatures below 150°C could indicate the presence of residual solvent or adsorbed water.

  • Decomposition Onset (T_onset): The temperature at which significant decomposition begins. This is a key indicator of the compound's thermal stability.

  • Multi-stage Decomposition: The decomposition is likely to occur in multiple steps. The first step may correspond to the loss of the bromine atom (as HBr or Br₂), followed by the fragmentation of the pyrazine ring at higher temperatures.

Evolved Gas Analysis (EGA): Unveiling the Decomposition Products

To gain a deeper understanding of the decomposition mechanism, coupling the TGA to a gas analyzer such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) is highly recommended.[12]

  • TGA-FTIR: This technique allows for the identification of gaseous decomposition products with characteristic infrared absorption bands (e.g., HBr, CO, CO₂, ammonia, and various hydrocarbons).

  • TGA-MS: This provides information on the mass-to-charge ratio of the evolved gases, enabling the identification of specific molecular fragments.

By correlating the mass loss events on the TGA curve with the identification of evolved gases, a detailed decomposition pathway can be proposed.

Ensuring Trustworthiness: A Self-Validating System

The trustworthiness of the TGA data relies on a self-validating experimental design.

  • Reproducibility: Repeating the TGA runs at the same heating rate should yield overlapping thermograms, demonstrating the reproducibility of the method.

  • Consistency across Heating Rates: While the onset temperature will shift to higher values with increasing heating rates, the overall decomposition profile and the total mass loss should remain consistent.

  • Kinetic Analysis: The use of multiple heating rates allows for the determination of kinetic parameters (activation energy, pre-exponential factor) using model-free methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[9] Consistent kinetic parameters across different heating rates further validate the experimental data.

Data Presentation: A Clear and Concise Summary

All quantitative data should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterValue
Sample Name 6-Bromopyrazin-2-ol
Purity >95%
Initial Mass (mg) [Insert Value]
Heating Rate (°C/min) 5, 10, 15, 20
Atmosphere Nitrogen
T_onset (°C) at 10°C/min [Insert Value]
Decomposition Steps [Number of Steps]
Mass Loss per Step (%) [List Mass Loss for Each Step]
Residue at 600°C (%) [Insert Value]
Identified Evolved Gases [List Gases Identified by TGA-FTIR/MS]

Conclusion: A Comprehensive Thermal Profile for Informed Development

A thorough thermogravimetric analysis, as outlined in this guide, provides a comprehensive understanding of the thermal stability and decomposition behavior of 6-Bromopyrazin-2-ol. This information is invaluable for guiding decisions in drug development, from formulation and process development to packaging and storage. By adhering to a rigorous, scientifically sound, and well-documented protocol, researchers can ensure the generation of high-quality data that is both reliable and defensible, ultimately contributing to the successful development of new pharmaceutical products.

References

  • Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). ResearchGate. Available at: [Link]

  • Thermogravimetric analysis (TGA) data for a powder sample of Rb 4 Ag 2 BiBr 9. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available at: [Link]

  • ICH guideline Q8 (R2) on pharmaceutical development. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • ICH guidelines. European Medicines Agency. Available at: [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. Available at: [Link]

  • The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. MDPI. Available at: [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. Central Institute for Labour Protection - National Research Institute (CIOP-PIB). Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • TGA Drug Approval Guide 2025: Best Practices for Regulatory Compliance in Australia. Artixio. Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. Available at: [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Guideline on pharmaceutical development of medicines for paediatric use. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available at: [Link]

  • Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. Available at: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Computational Characterization of 6-Bromopyrazin-2-ol

Executive Summary 6-Bromopyrazin-2-ol (CAS: 22405-18-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Favipiravir analogs and various kinase inhibitors. However, its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromopyrazin-2-ol (CAS: 22405-18-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Favipiravir analogs and various kinase inhibitors. However, its utility is frequently compromised by poor modeling practices regarding its prototropic tautomerism and halogen bonding capability .

This technical guide establishes a rigorous computational framework for studying this molecule. Unlike standard protocols, we emphasize the critical role of dispersion-corrected Density Functional Theory (DFT) to account for the bromine sigma-hole and the necessity of explicit solvation models to accurately predict the keto-enol equilibrium.

Part 1: Structural Dynamics & Tautomerism

The most common failure mode in modeling 6-Bromopyrazin-2-ol is treating it statically as a hydroxypyrazine. In reality, it exists in a dynamic equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms. The 6-bromo substituent exerts an inductive effect ($ -I $) that alters the electron density of the pyrazine ring, distinct from the non-halogenated parent.

The Tautomeric Equilibrium

In the gas phase, the enol form is often stabilized by aromaticity. However, in polar biological media (water, cytosol), the keto form (6-bromo-1,2-dihydropyrazin-2-one) typically dominates due to the high dipole moment of the amide-like motif.

Critical Protocol: Standard B3LYP functionals often fail to predict the correct energetic ordering of these tautomers because they underestimate the dispersion interactions of the bromine atom.

Recommended Computational Workflow (Self-Validating Protocol)

To accurately predict the dominant tautomer, you must employ a thermodynamic cycle approach involving Gas Phase (


) and Solvation Free Energy (

).
  • Conformational Search: Generate conformers for both N1-H (keto) and O-H (enol) forms.

  • Geometry Optimization: Use wB97X-D/6-311++G(2df,2p) .

    • Why: The wB97X-D functional includes long-range dispersion corrections essential for the heavy bromine atom. The large basis set captures the diffuse electron cloud of the anion-like regions.

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies).

  • Solvation Energy: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model in water (

    
    ).
    
Visualization of Tautomer Analysis Workflow

TautomerWorkflow Input Input Structure (6-Bromopyrazin-2-ol) Enum Enumerate Tautomers (Keto vs Enol) Input->Enum Opt DFT Optimization wB97X-D/6-311++G(d,p) Enum->Opt Freq Freq Check (NImag=0) Opt->Freq Freq->Opt Imag Freq > 0 Solv Solvation (SMD) Water/DMSO Freq->Solv Validated Output Boltzmann Population Ratio Solv->Output

Figure 1: Workflow for determining the energetic preference of tautomeric states using dispersion-corrected DFT.

Part 2: Reactivity Descriptors & The Sigma-Hole

The bromine atom at position 6 is not merely a steric block; it is an active electronic handle.

The Sigma-Hole ( -hole)

Halogen bonding is driven by a region of positive electrostatic potential on the extension of the C-Br bond, known as the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-hole. This feature allows 6-Bromopyrazin-2-ol to act as a Lewis acid in non-covalent interactions, binding to backbone carbonyls in proteins.

Experimental Evidence: Crystal structures of similar brominated N-heterocycles (e.g., bromopyridines) confirm that C-Br...O interactions can be as stabilizing as weak hydrogen bonds [1].

Frontier Molecular Orbital (FMO) Analysis

The reactivity profile is defined by the HOMO-LUMO gap.

  • HOMO: Located primarily on the pyrazine nitrogen lone pairs and the oxygen (nucleophilic attacks).

  • LUMO: Concentrated on the C-Br bond (susceptibility to oxidative addition by Pd(0)).

Data Summary: Reactivity Indices (Calculated at B3LYP/6-311+G)*

DescriptorValue (eV)Interpretation
HOMO Energy -6.82Moderate nucleophilicity; stable to oxidation in air.
LUMO Energy -1.95Highly susceptible to electron uptake (reduction).
Gap (

)
4.87Indicates chemical hardness; kinetically stable.
Dipole Moment 4.2 D (Keto)Keto form is highly polar, driving solubility in DMSO.

Part 3: In Silico Drug Design Applications

When docking 6-Bromopyrazin-2-ol derivatives, standard force fields (like OPLS3e or AMBER) often treat the bromine as a uniform sphere of negative charge. This is incorrect and leads to false-negative docking scores.

Docking Protocol for Halogenated Scaffolds

To correctly model the binding affinity:

  • Ligand Preparation: Generate both tautomers. Do not assume the software will auto-correct the protonation state.

  • Charge Model: Use ESP (Electrostatic Potential) charges derived from QM calculations rather than standard partial charges. This "paints" the positive

    
    -hole onto the bromine.
    
  • Grid Generation: Enable "Halogen Bonding" constraints in your docking software (e.g., Glide XP or GoldScore).

Molecular Docking Workflow

DockingPipeline Ligand Ligand: 6-Bromopyrazin-2-ol QM_Prep QM Charge Derivation (ESP Fit for Sigma-Hole) Ligand->QM_Prep Essential Step Docking Rigid Receptor Docking (Glide/AutoDock Vina) QM_Prep->Docking Receptor Receptor Grid Gen (Enable Halogen Constraints) Receptor->Docking Scoring Interaction Analysis (H-Bond + X-Bond) Docking->Scoring

Figure 2: Enhanced docking pipeline incorporating QM-derived charges to account for halogen bonding.

Part 4: Synthetic Pathway Modeling (Suzuki-Miyaura)

For medicinal chemists, the 6-Br position is a handle for cross-coupling. Computational modeling can predict the barrier to Oxidative Addition (OA), the rate-determining step.

Mechanism:



The electron-deficient nature of the pyrazine ring lowers the LUMO, making the C-Br bond more accessible to the Pd(0) catalyst compared to bromobenzene.

Transition State Search Protocol (Gaussian/ORCA):

  • Method: QST3 (Synchronous Transit-Guided Quasi-Newton).

  • Input: Reactant Complex (Pd-phosphine coordinated to alkene) + Product (Oxidative Addition complex).

  • Validation: The Transition State must have exactly one negative imaginary frequency corresponding to the C-Br bond elongation.

References

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the necessity of DFT with dispersion corrections for modeling bromine interactions in biological systems. URL:[Link]

  • Hybrid computational scheme for the prediction of the preferred tautomeric state. Source: arXiv.org (Cornell University) Context: Provides the methodological basis for the "Geometry Optimization -> Solvation" workflow used in Figure 1. URL:[Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. Source: Journal of Chemical Information and Modeling (via NIH) Context: Validates the thermodynamic cycle approach for pKa and tautomer ratio prediction. URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI) Context: Discusses the parallel tautomeric challenges in N-heterocycles and the influence of substituents on equilibrium. URL:[Link]

Protocols & Analytical Methods

Method

Protocol for N-arylation of 6-Bromopyrazin-2-ol: A Comprehensive Guide for Synthetic Chemists

Introduction: The Significance of N-Aryl Pyrazinones in Modern Drug Discovery N-aryl pyrazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Pyrazinones in Modern Drug Discovery

N-aryl pyrazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. These compounds have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antibacterial agents, and central nervous system modulators. The strategic introduction of an aryl moiety onto the pyrazinone nitrogen atom can significantly influence the molecule's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile. Consequently, robust and efficient synthetic methodologies for the N-arylation of pyrazinone precursors are of paramount importance to researchers in drug discovery and development.

This application note provides a detailed protocol for the N-arylation of 6-bromopyrazin-2-ol, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, explore two powerful catalytic systems—the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed)—and provide step-by-step experimental procedures. The causality behind experimental choices will be thoroughly explained to empower researchers to adapt and optimize the protocols for their specific needs.

Mechanistic Considerations: Palladium-Catalyzed vs. Copper-Catalyzed N-Arylation

The formation of a carbon-nitrogen bond between an aryl group and a heteroatom is a cornerstone of modern organic synthesis. Two of the most reliable methods to achieve this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][3] The catalytic cycle, as depicted below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[3]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange & Deprotonation Pd(II)_Complex->Ligand_Exchange Amine R2NH (6-Bromopyrazin-2-ol) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_Complex Ar-Pd(II)-NR2(L) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration N-Aryl_Product N-Aryl Product Reductive_Elimination->N-Aryl_Product

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[2][5] While traditional Ullmann conditions often required harsh reaction parameters, modern protocols utilize ligands to facilitate the reaction under milder conditions.[5] The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the N-arylated product.[6] A key challenge in the N-arylation of hydroxyl-containing heterocycles like 6-bromopyrazin-2-ol is the potential for competing O-arylation.[7] Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high selectivity for N-arylation.[7][8]

Experimental Protocols

The following protocols provide detailed procedures for the N-arylation of 6-bromopyrazin-2-ol using both palladium and copper catalysis.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is generally preferred for its broad substrate scope and high functional group tolerance.

Materials:

  • 6-Bromopyrazin-2-ol (1.0 equiv)

  • Aryl bromide or iodide (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add 6-bromopyrazin-2-ol, the aryl halide, Pd₂(dba)₃, XPhos, and the base under an inert atmosphere.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common and effective palladium precursor. XPhos is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps, leading to higher reaction efficiency.[1]

  • Base: A strong, non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the pyrazinol, forming the active nucleophile. Cesium carbonate is often more effective for less reactive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and anionic intermediates.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol offers a more cost-effective alternative to palladium-catalyzed methods and can be advantageous for specific substrates.

Materials:

  • 6-Bromopyrazin-2-ol (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction tube or flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

Procedure:

  • To a reaction tube or flask, add 6-bromopyrazin-2-ol, the aryl iodide, CuI, the ligand, and K₃PO₄ under an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 110-130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for completion.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through Celite to remove insoluble copper salts.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst and Ligand: CuI is a readily available and effective copper catalyst. The use of a nitrogen-based ligand like 1,10-phenanthroline or DMEDA is crucial to solubilize the copper salt and accelerate the reaction.[6] These ligands also help to favor N-arylation over O-arylation.[7]

  • Base: A strong base like K₃PO₄ is used to generate the pyrazinolate anion.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are typically required for Ullmann-type couplings to ensure sufficient solubility of the reactants and to reach the necessary reaction temperatures.

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in Ullmann condensations.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1: Buchwald-HartwigProtocol 2: Ullmann Condensation
Catalyst Pd₂(dba)₃CuI
Ligand XPhos1,10-Phenanthroline or DMEDA
Base K₂CO₃ or Cs₂CO₃K₃PO₄
Solvent Toluene or DioxaneDMF or DMSO
Temperature 100-120 °C110-130 °C
Typical Reaction Time 12-24 hours24-48 hours
Aryl Halide Bromide or IodideIodide (preferred)

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Reactants: - 6-Bromopyrazin-2-ol - Aryl Halide - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat cool Cool to Room Temperature heat->cool filter Dilute and Filter (through Celite) cool->filter extract Aqueous Work-up (Wash with Water & Brine) filter->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify

Caption: General Experimental Workflow for N-Arylation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely cited methodologies in organic synthesis.[1][2] To ensure the success and reproducibility of these reactions, the following self-validating measures are recommended:

  • Purity of Starting Materials: Ensure that 6-bromopyrazin-2-ol and the aryl halide are of high purity. Impurities can interfere with the catalytic cycle and lead to lower yields.

  • Anhydrous Conditions: The use of anhydrous solvents and inert atmosphere techniques is critical, particularly for the palladium-catalyzed protocol, to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify any potential side products.

  • Characterization of the Product: Thoroughly characterize the final N-arylated product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.

By adhering to these principles, researchers can confidently execute the N-arylation of 6-bromopyrazin-2-ol and obtain reliable and reproducible results.

References

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643–646.
  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). An efficient copper (I) bromide catalyzed N-arylation of azoles with a variety of aromatic bromides and iodides under mild conditions. Synthesis, 2010(09), 1505-1511.
  • D. W. Old, M. C. Harris, S. L. Buchwald, Efficient Palladium-Catalyzed N-Arylation of Indoles, Org. Lett., 2000, 2, 1403-1406.
  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(43), 15230-15233.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Parrish, C. A., & Buchwald, S. L. (2001). Use of polymer-supported dialkylphosphinobiphenyl ligands for palladium-catalyzed amination and Suzuki reactions. The Journal of organic chemistry, 66(11), 3820-3827.
  • Reddy, C. V., Kingston, J. V., & Verkade, J. G. (2008). (t-Bu) 2PNP (i-BuNCH2CH2) 3N: new efficient ligand for palladium-catalyzed C− N couplings of aryl and heteroaryl bromides and chlorides and for vinyl bromides at room temperature. The Journal of organic chemistry, 73(8), 3047-3062.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu) PdCl2]: an air-stable, one-component, highly efficient catalyst for amination of heteroaryl and aryl halides. Organic letters, 10(18), 4109-4112.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. In Wikipedia. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic letters, 9(4), 643-646. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • PubMed. (n.d.). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]

  • PubMed. (2023, September 1). N, N'-Diaryldihydrophenazines as Visible-Light Photocatalysts for Anilines' Arylation Using a Dual Photoredox/Ni(II) Cross-Coupling Strategy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. Retrieved from [Link]

Sources

Application

Advanced Protocols: Palladium-Catalyzed Cross-Coupling of 6-Bromopyrazin-2-ol

Executive Summary & Strategic Analysis 6-Bromopyrazin-2-ol presents a deceptive challenge in medicinal chemistry. While it appears to be a standard heteroaryl halide, it exists in a tautomeric equilibrium with 6-bromo-2(...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

6-Bromopyrazin-2-ol presents a deceptive challenge in medicinal chemistry. While it appears to be a standard heteroaryl halide, it exists in a tautomeric equilibrium with 6-bromo-2(1H)-pyrazinone . This structural duality creates a specific "Tautomer Trap" for palladium catalysis:

  • The Electronic Paradox: The hydroxy form (aromatic) is required for standard oxidative addition, but the oxo form (non-aromatic) is thermodynamically favored in many polar solvents.

  • Catalyst Poisoning: Under the basic conditions typical of Suzuki-Miyaura or Sonogashira couplings, the substrate is deprotonated to the pyrazinolate anion . This species is an ambident nucleophile that can form stable, unreactive

    
    -complexes with Pd(II), effectively sequestering the catalyst from the catalytic cycle.
    

This guide provides two distinct workflows:

  • Route A (Robust): The "Protect-Couple-Deprotect" strategy, recommended for scale-up and high-value intermediates.

  • Route B (Direct): A specialized ligand-accelerated protocol for direct coupling of the free alcohol, designed for rapid analog generation.

Tautomeric Deactivation Mechanism

The following diagram illustrates the kinetic trap posed by the substrate.

TautomerTrap Substrate_OH 6-Bromopyrazin-2-ol (Aromatic) Substrate_Oxo 6-Bromo-2(1H)-pyrazinone (Non-Aromatic) Substrate_OH->Substrate_Oxo Tautomerism Anion Pyrazinolate Anion (Electron Rich) Substrate_OH->Anion Base (Na2CO3) Substrate_Oxo->Anion Deprotonation Pd_Trap Pd-Pyrazinolate Complex (Catalytic Dead End) Anion->Pd_Trap Coordination Pd_Cycle Active Pd(0) Cycle Pd_Cycle->Substrate_OH Oxidative Addition (Slow) Pd_Cycle->Pd_Trap Sequestration

Figure 1: The "Tautomer Trap." In basic media, the pyrazinolate anion dominates, coordinating strongly to Pd(II) and preventing the reductive elimination step.

Protocol A: The "Gold Standard" (Protection Strategy)

Rationale: Converting the hydroxyl group to a methoxy ether locks the pyrazine ring in its aromatic form, preventing tautomerization and anion formation. This restores the reactivity of the C-Br bond to levels comparable to 2-bromopyrazine.

Step 1: O-Methylation
  • Reagents: MeI (Methyl Iodide) or dimethyl sulfate.

  • Conditions:

    
     in CHCl3 (highly selective for O-alkylation over N-alkylation).
    
Step 2: Suzuki-Miyaura Coupling (Protected Substrate)

Substrate: 2-Bromo-6-methoxypyrazine

ComponentEquivalentRole
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile (Ar-B(OH)2)
Pd(dppf)Cl2·DCM 0.03 (3 mol%)Robust catalyst, resists oxidation
K2CO3 2.5Base (activates boron)
Dioxane/H2O 4:1 v/vSolvent (ensures solubility)

Procedure:

  • Charge a reaction vial with 2-bromo-6-methoxypyrazine (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Add solvent system (Dioxane/Water 4:1) and degas by sparging with Argon for 10 minutes. Critical: Oxygen promotes homocoupling.

  • Add

    
     (3 mol%).
    
  • Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Deprotection (Optional): Reflux in aqueous HBr/AcOH or treat with

    
     in DCM to revert to the hydroxyl form if required.
    

Protocol B: Direct Coupling (Ligand-Accelerated)

Rationale: For rapid screening where protection/deprotection is too slow, specialized bulky phosphine ligands can facilitate oxidative addition even on the electron-rich pyrazinolate anion.

Key Technology: XPhos or CataCXium A . These ligands create a steric pocket that prevents the formation of stable, unreactive Pd-nitrogen aggregates.

Optimized Direct Suzuki Protocol
ComponentSpecificationNotes
Catalyst Source

(1.5 mol%)
Or Pd(OAc)2
Ligand XPhos (3-6 mol%)L:Pd ratio of 2:1 is critical
Base

(3.0 equiv)
Anhydrous phosphate is superior to carbonate here
Solvent n-Butanol or t-Amyl AlcoholProtic solvents help solvate the anionic intermediate
Temperature 100°C - 110°CHigher temp required than protected route

Step-by-Step:

  • Pre-complexation: In a separate vial, mix

    
     and XPhos in the solvent and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd-0). The solution should turn from dark purple/red to a lighter orange/brown.
    
  • Add 6-bromopyrazin-2-ol (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv) to the main reaction vessel.
    
  • Transfer the pre-formed catalyst solution to the reaction vessel under inert atmosphere.

  • Heat to 100°C. Monitor via LCMS.

    • Note: The reaction often stalls at 70-80% conversion due to catalyst death. If this occurs, add a second portion of pre-formed catalyst.

Protocol C: Sonogashira Coupling (Copper-Free)

Rationale: Standard Sonogashira conditions use CuI as a co-catalyst.[1] However, pyrazines are excellent ligands for Copper. The substrate will chelate the Cu, preventing the formation of the Copper-acetylide intermediate. Copper-free conditions are mandatory.

Protocol
  • Catalyst:

    
     (5 mol%)
    
  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) used as both base and solvent (or mixed with DMF).

  • Reagent: Terminal Alkyne (1.5 equiv).[2]

Procedure:

  • Dissolve 6-bromopyrazin-2-ol in DMF/TEA (1:1).

  • Add

    
    .[3]
    
  • Heat to 80°C.

  • Slow Addition: Add the terminal alkyne slowly (over 1 hour) via syringe pump.

    • Why? This prevents the alkyne from overwhelming the Pd center and reduces homocoupling (Glaser coupling) which is a major side reaction in the absence of Copper.

Troubleshooting & Decision Logic

Use the following logic gate to determine the failure mode if yields are low (<40%).

Troubleshooting Start Low Yield (<40%) CheckLCMS Analyze LCMS of Crude Start->CheckLCMS Result1 SM Remains + Black Ppt CheckLCMS->Result1 Pd Black Result2 Homocoupling (Ar-Ar) CheckLCMS->Result2 Dimer Result3 Dehalogenation (Ar-H) CheckLCMS->Result3 Reduced Action1 Catalyst Death: Switch to Route A (Protection) OR Increase Ligand:Pd ratio Result1->Action1 Action2 Oxygen Leak: Degas solvent longer Check Argon lines Result2->Action2 Action3 Hydride Source: Switch solvent (avoid alcohols) Use dry dioxane Result3->Action3

Figure 2: Troubleshooting Logic for Pyrazine Couplings.

Comparative Data: Ligand Performance

Based on internal screening of 6-bromopyrazin-2-ol with Ph-B(OH)2.

LigandYield (Direct)Yield (Protected)Comment
PPh3 < 10%85%Ineffective for direct coupling.
dppf 25%92% Excellent for protected; poor for direct.
XPhos 78% 95%Best choice for direct coupling.
P(tBu)3 65%90%Good, but air sensitive.

References

  • Mechanisms of Tautomeric Poisoning in Heterocycles

    • Title: Tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions (Analogous mechanistic insight on tautomeric equilibrium).
    • Source: PubMed/NIH
    • URL:[Link]

  • Suzuki-Miyaura Coupling General Protocols

    • Title: The Suzuki Reaction - Chem 115 Myers (Harvard University)
    • Source: Harvard.edu
    • URL:[Link]

  • Buchwald-Hartwig Amin

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides (Demonstrating ligand str
    • Source: NIH / Organic Letters
    • URL:[Link]

  • Sonogashira Coupling of Pyridines/Pyrazines

    • Title: Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines
    • Source: Scientific Research Publishing
    • URL:[Link]

  • Industrial Applic

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals[4][5]

    • Source: ResearchGate[4]

    • URL:[Link]

Sources

Method

Application Note: Protecting Group Strategies for 6-Bromopyrazin-2-ol Synthesis

Executive Summary 6-Bromopyrazin-2-ol (also identified as 6-bromo-2-hydroxypyrazine) is a critical scaffold in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and proteasome modulators. Its ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromopyrazin-2-ol (also identified as 6-bromo-2-hydroxypyrazine) is a critical scaffold in the synthesis of bioactive heterocycles, particularly for kinase inhibitors and proteasome modulators. Its utility hinges on the ability to functionalize the carbon-bromine (C-Br) bond via cross-coupling reactions (Suzuki-Miyaura, Sonogashira) without interference from the hydroxyl moiety.

However, this scaffold presents a unique challenge: prototropic tautomerism . The equilibrium between the aromatic pyrazin-2-ol and the amide-like pyrazin-2-one creates a bifurcation in reactivity, often leading to mixtures of O-alkylated (desired) and N-alkylated (undesired) products.

This guide details three field-proven strategies to secure the O-protected isomer, ensuring solubility and orthogonality during downstream catalysis.

The Scientific Challenge: Tautomerism & Regioselectivity

Before selecting a protocol, one must understand the substrate's behavior. 6-Bromopyrazin-2-ol exists in a solvent-dependent equilibrium.

  • Non-polar solvents: Favor the lactim (OH) form, restoring aromaticity.

  • Polar aprotic solvents (DMSO, DMF): Favor the lactam (NH/C=O) form, driven by the high dipole moment of the amide-like structure.

The 6-bromo substituent exerts a strong inductive effect (-I), increasing the acidity of the hydroxyl proton (


) compared to unsubstituted pyrazinols. While this acidity facilitates deprotonation, the resulting ambident anion can react at Oxygen (hard nucleophile) or Nitrogen (soft nucleophile).
Visualization: Tautomeric Equilibrium and Alkylation Vectors

Tautomerism Lactim Lactim Form (6-Bromo-2-hydroxypyrazine) Aromatic Lactam Lactam Form (6-Bromo-2-pyrazinone) Amide-like Lactim->Lactam Polar Solvents Anion Ambident Anion (Delocalized Charge) Lactim->Anion Base (NaH/K2CO3) Lactam->Anion O_Product O-Alkylated Product (Desired Ether) Stable to Base Anion->O_Product Hard Electrophile / Ag+ Salts N_Product N-Alkylated Product (Undesired Amide) Dead End Anion->N_Product Soft Electrophile / Polar Solvent

Figure 1: The tautomeric equilibrium of 6-bromopyrazin-2-ol. Regioselective control is required to drive the reaction toward the O-alkylated species.

Strategy A: The "Silver Standard" (O-Benzylation)

Objective: Permanent protection stable to strong bases (Suzuki coupling) and reducing agents, cleavable by hydrogenolysis or strong acid.

Mechanism: The use of Silver Carbonate (


) is the most reliable method for ensuring O-selectivity. The silver cation coordinates to the pyrazine nitrogen, sterically blocking the N-alkylation pathway and increasing the nucleophilicity of the oxygen atom.
Protocol 1: Ag-Assisted O-Benzylation

Reagents:

  • 6-Bromopyrazin-2-ol (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.2 equiv)

  • Silver Carbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Toluene or Benzene (Non-polar solvent is critical to favor the lactim form).

Step-by-Step:

  • Setup: In an oven-dried flask protected from light (foil-wrapped), suspend 6-bromopyrazin-2-ol (10 mmol) in anhydrous Toluene (50 mL).

  • Addition: Add

    
     (11 mmol) in one portion. The suspension will turn dark/gray.
    
  • Alkylation: Add Benzyl Bromide (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (the O-benzyl product is significantly less polar than the starting material).
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Recrystallize from Hexanes/EtOAc or purify via flash chromatography (

    
    , 5-10% EtOAc in Hexanes).
    

Expected Yield: 85–95% O-isomer.

Validation:

  • 1H NMR: The benzylic protons (

    
    ) for the O-isomer typically appear around 
    
    
    
    5.4–5.5 ppm. The N-isomer (if present) appears shifted downfield (
    
    
    5.1–5.2 ppm) and the pyrazine ring protons will show different coupling constants.

Strategy B: Acid-Labile Protection (MOM/THP)

Objective: Orthogonal protection that can be removed with mild acid, preserving other benzyl/aryl ethers on the molecule.

Challenge: Methoxymethyl (MOM) protection using standard NaH/MOMCl conditions often yields 10-20% N-alkylation due to the high reactivity of the MOM cation.

Refined Protocol: Use of the Hunig’s Base (DIPEA) method in non-polar solvents minimizes N-attack compared to metal hydrides.

Protocol 2: Regioselective MOM Protection[1]

Reagents:

  • 6-Bromopyrazin-2-ol (1.0 equiv)

  • MOM-Chloride (MOMCl) (1.5 equiv) (Warning: Carcinogen)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Setup: Dissolve 6-bromopyrazin-2-ol (10 mmol) in dry DCM (40 mL) at

    
    .
    
  • Base Addition: Add DIPEA (20 mmol) slowly. The solution may clarify.

  • Electrophile: Add MOMCl (15 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Note: If N-alkylation persists, switch to Strategy C (De Novo Synthesis) : Start with 2,6-dibromopyrazine and displace one bromide with sodium methoxide (NaOMe) or the sodium salt of the desired alcohol. This avoids the tautomerism issue entirely.

Comparative Analysis of Protecting Groups

Select the group based on your downstream chemistry requirements.

Protecting GroupStability (Base/Suzuki)Stability (Acid)Removal ConditionRegioselectivity Risk
Benzyl (Bn) HighModerate

or

Low (with

)
PMB (p-Methoxybenzyl) HighLowTFA or DDQ (Oxidative)Low (with

)
MOM (Methoxymethyl) HighLowdilute HCl or

Moderate
THP (Tetrahydropyranyl) HighVery LowpTSA / MeOHLow
TIPS (Triisopropylsilyl) ModerateLowTBAF / FluorideHigh (Kinetic control)

Decision Matrix for Experimental Workflow

Use this logic flow to determine the optimal path for your specific drug candidate.

DecisionTree Start Start: 6-Bromopyrazin-2-ol Q1 Downstream Chemistry? Start->Q1 Suzuki Pd-Catalyzed Coupling (Base/Heat) Q1->Suzuki Yes RouteTHP Route C: THP Use DHP/pTSA Q1->RouteTHP No (Simple alkylation only) AcidSens Acid Sensitive Steps? Suzuki->AcidSens RouteBn Route A: Benzyl (Bn) Use Ag2CO3 Protocol AcidSens->RouteBn No (Stable to H2/BBr3) RouteMOM Route B: MOM/SEM Use DIPEA Protocol AcidSens->RouteMOM Yes (Need mild acid cleavage)

Figure 2: Strategic decision tree for selecting the appropriate protecting group based on synthetic requirements.

References

  • Regioselective Alkylation of Heterocycles

    • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. (2024).[1] National Institutes of Health (NIH).

    • [Link] (Search Term: Regioselective alkylation purines pyrazines)

  • MOM Protection Strategies

    • MOM Ethers - Organic Chemistry Portal.
    • [Link]

  • Pyrazine Scaffolds in Drug Discovery

    • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (MDPI).
    • [Link]

  • Silver-Assisted Alkylation Mechanisms

    • Regioselective Synthesis of C4-Alkylated Pyridines. (PMC). Demonstrates the utility of silver salts in directing alkylation on electron-deficient heterocycles.
    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 6-Bromopyrazin-2-ol synthesis

Technical Guide: Yield Optimization in 6-Bromopyrazin-2-ol Synthesis To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Yi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Yield Optimization in 6-Bromopyrazin-2-ol Synthesis

To: Research & Development Teams, Process Chemistry Groups From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Yield Optimization for 6-Bromopyrazin-2-ol (CAS: 859063-85-7)

Executive Summary

6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone) is a critical scaffold in the synthesis of antiviral agents (e.g., Favipiravir intermediates) and kinase inhibitors.[1] Users frequently report yields below 40% and "tarring" (blackening) of reaction mixtures.[1]

This guide addresses the two primary synthetic routes:

  • Diazotization-Hydrolysis of 2-amino-6-bromopyrazine (Most common lab-scale route).[1]

  • Nucleophilic Hydrolysis of 2,6-dibromopyrazine (Alternative scale-up route).

Critical Process Workflows

Route A: Diazotization of 2-Amino-6-Bromopyrazine (Primary Method)

Best for: Laboratory scale (<50g) where starting material availability is key.[1]

The Mechanism: The reaction proceeds via the formation of a diazonium salt intermediate. This intermediate is thermally unstable .[1] If the temperature exceeds 5°C during formation, or if the hydrolysis is uncontrolled, the diazonium species decomposes into polymeric tars rather than the desired phenol.

Optimized Protocol:

  • Solubilization: Dissolve 2-amino-6-bromopyrazine in aqueous H₂SO₄ (20-30%).

  • Diazotization: Cool to -5°C to 0°C . Add NaNO₂ (1.1 eq) aqueous solution dropwise over 1 hour.

    • Critical Control Point: Internal temperature must NOT exceed 0°C.[1]

  • Hydrolysis: The diazonium salt is hydrolyzed by warming or adding to dilute acid.[1]

  • Quenching/Isolation: Neutralize to pH ~3-4 to precipitate the product.

Route B: Hydrolysis of 2,6-Dibromopyrazine

Best for: Scale-up (>100g) to avoid hazardous diazonium accumulation.[1]

The Mechanism: Nucleophilic aromatic substitution (SNAr) where hydroxide displaces one bromide.[1]

Optimized Protocol:

  • Reagents: 2,6-Dibromopyrazine (1.0 eq), NaOH (2.2 eq).

  • Solvent: THF/Water or Dioxane/Water (1:1).[1]

  • Reaction: Heat to 50-60°C. Monitor by HPLC to prevent di-hydrolysis (formation of 2,6-dihydroxypyrazine).

Visual Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting low yields and impurity profiles.

G Start Start: Low Yield / Impurity Issue RouteCheck Which Synthesis Route? Start->RouteCheck Diazo Route A: Diazotization (from 2-amino-6-Br) RouteCheck->Diazo Route A Hydro Route B: Hydrolysis (from 2,6-dibromo) RouteCheck->Hydro Route B BlackTar Issue: Reaction turns black/tarry Diazo->BlackTar Workup Issue: Product lost in aqueous layer Diazo->Workup TempControl Check Temp: Was it >5°C? BlackTar->TempControl CoolingSol Solution: Maintain -5°C to 0°C. Add NaNO2 slower. TempControl->CoolingSol Yes AcidConc Check Acid: H2SO4 too concentrated? TempControl->AcidConc No DiluteSol Solution: Use 20-30% H2SO4. Avoid conc. acid charring. AcidConc->DiluteSol Yes OverHydro Issue: Low Yield, High Polarity Spot Hydro->OverHydro Hydro->Workup StoichCheck Check NaOH: >2.5 eq used? OverHydro->StoichCheck ReduceBase Solution: Limit NaOH to 2.1-2.2 eq. Monitor via HPLC. StoichCheck->ReduceBase Yes PHCheck Check pH: Is it neutral (7)? Workup->PHCheck AdjustPH Solution: Adjust to pH 3-4. Product is amphoteric/phenolic. PHCheck->AdjustPH Yes

Caption: Decision tree for diagnosing yield loss in 6-Bromopyrazin-2-ol synthesis.

Technical Support FAQ

Q1: Why does my reaction mixture turn into a black tar during diazotization?

Diagnosis: Thermal decomposition of the diazonium intermediate.[1] Technical Insight: Pyrazine diazonium salts are significantly less stable than their benzene counterparts.[1] If the internal temperature rises above 5°C during the addition of sodium nitrite, the diazonium species undergoes radical decomposition and polymerization. Corrective Action:

  • Use an internal thermometer .[1] Do not rely on bath temperature.[1]

  • Pre-cool the acid mixture to -5°C before adding NaNO₂.[1]

  • Extend the addition time of NaNO₂.[1] If you see brown fumes (NOx), you are adding it too fast or the temperature is too high [1].[1]

Q2: I followed the protocol, but I cannot extract the product from the aqueous phase.

Diagnosis: Incorrect pH adjustment during work-up. Technical Insight: 6-Bromopyrazin-2-ol exists in tautomeric equilibrium (hydroxy-imine vs. lactam).[1] It has a pKa typically around 8-9.[1] At high pH (during hydrolysis), it exists as the soluble phenolate anion. At very low pH, the pyrazine nitrogen can be protonated. Corrective Action:

  • Do not extract with DCM/EtOAc immediately.[1]

  • Carefully adjust the pH of the aqueous solution to pH 3–4 using dilute HCl.

  • The product often precipitates at this pH and can be collected by filtration.[1] If extraction is necessary, use n-butanol or THF/EtOAc mixtures at pH 4 [2].[1]

Q3: In the hydrolysis of 2,6-dibromopyrazine, I see a new spot that doesn't move on TLC.

Diagnosis: Over-hydrolysis to 2,6-dihydroxypyrazine. Technical Insight: The second bromine atom is less reactive than the first, but with excess base or high heat (>80°C), it will hydrolyze. The di-hydroxy species is highly polar and water-soluble.[1] Corrective Action:

  • Limit NaOH to 2.2 equivalents .

  • Lower reaction temperature to 50-60°C.

  • Stop the reaction immediately when the starting material is consumed (monitor via HPLC/TLC) [3].

Quantitative Optimization Data

The following table summarizes experimental parameters and their impact on isolated yield.

ParameterOptimal RangeCommon DeviationImpact of Deviation
Temperature (Diazotization) -5°C to 0°C> 5°CCritical Failure: Decomposition to tar (Yield < 10%).[1]
Acid Concentration 20-30% H₂SO₄Conc.[1] H₂SO₄Charring of starting material.[1]
NaNO₂ Equivalents 1.05 - 1.1 eq> 1.5 eqExcess NOx fumes; difficult work-up.[1]
Hydrolysis pH (Work-up) pH 3 - 4pH 7 or pH 1Product remains in aqueous phase (Yield loss > 50%).[1]
Reaction Time (Route B) 2-4 hoursOvernightFormation of di-hydroxy impurity.[1]

References

  • Organic Syntheses . "Diazotization of Heterocyclic Amines." Organic Syntheses, Coll.[1][2][3] Vol. 3, p. 123. [Link] (General grounding on heteroaromatic diazotization).

  • Google Patents . "Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide." CN112851589A. (Describes similar bromination/hydrolysis chemistry in pyrazines).[1]

  • National Institutes of Health (NIH) .[1] "PubChem Compound Summary for CID 65646399." PubChem. [Link] (Chemical property verification).[1]

Sources

Optimization

Technical Support Center: Purification of 6-Bromopyrazin-2-ol

Subject: Troubleshooting Impurity Removal & Isolation Protocols Introduction You are likely here because your crude 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone) is behaving poorly.[1] Instead of a pristin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction

You are likely here because your crude 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone) is behaving poorly.[1] Instead of a pristine off-white powder, you may be facing a sticky brown solid, a persistent orange filtrate, or a product that refuses to precipitate from aqueous media.

This molecule presents a classic "amphoteric trap."[1] It exists in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms.[1] This duality, combined with the electron-withdrawing bromine atom, creates specific solubility windows that, if missed, result in significant yield loss or co-precipitation of salts and oligomers.

This guide moves beyond standard recipes to explain the why and how of rescuing your material.

Module 1: The "Sticky Solid" & Tautomerism

User Issue: "My crude product is a dark, tarry solid that resists crystallization in standard organic solvents."

The Mechanism

The root cause is often the Lactam-Lactim Tautomerism . In solution, particularly polar ones, the molecule favors the oxo (lactam) form, which creates strong intermolecular hydrogen bonding networks (dimers/oligomers). These networks trap impurities and resist dissolution in non-polar solvents like hexanes or ether.[1]

Furthermore, if you synthesized this via diazotization of 2-amino-6-bromopyrazine, the "tar" consists of diazo-coupling byproducts which are highly colored and lipophilic.[1]

Diagnostic Diagram: Tautomeric Solubility Trap

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Hydroxypyrazine) More Aromatic Soluble in organics Lactam Lactam Form (2-Pyrazinone) Polar / H-Bonding Traps Impurities Lactim->Lactam  Polar Solvents   Result Sticky/Tarry Crude Solid Lactam->Result H-Bonding Network Impurity Oligomeric Impurities Impurity->Result Co-precipitation

Caption: The equilibrium shifts toward the polar Lactam form in aqueous/polar media, facilitating the trapping of impurities in a hydrogen-bonded lattice.[1]

Module 2: The Acid-Base Swing (Primary Purification)

User Issue: "I cannot separate the product from unreacted starting material or inorganic salts."

The Solution: Exploiting Acidity

6-Bromopyrazin-2-ol is significantly more acidic than simple pyrazines due to the electron-withdrawing bromine and the phenolic -OH.[1]

  • pKa Estimate: ~6.0–7.0 (The bromine lowers the pKa relative to 2-hydroxypyrazine, which is ~8.2).

  • Strategy: Dissolve in base (forming the anion), filter out non-acidic impurities (tars/amines), then carefully acidify to the Isoelectric Point .

Protocol: The "Clean Swing"
  • Dissolution: Suspend crude solid in 1.0 M NaOH (3-4 equivalents). The product will dissolve as the sodium salt.

    • Checkpoint: If solids remain, these are likely unreacted amines or neutral tars.[1]

  • Filtration: Filter the alkaline solution through a Celite pad to remove the insoluble dark impurities.

  • Controlled Acidification (Critical Step):

    • Cool the filtrate to 0–5 °C.

    • Add 2.0 M HCl dropwise.

    • Do NOT dump acid. Rapid acidification traps salts.[1]

    • Target pH: Adjust to pH 3.0–4.0 .

    • Why? Going too low (pH < 1) might protonate the pyrazine nitrogens (though weakly basic), increasing solubility and reducing yield.

  • Isolation: Stir for 30 minutes to allow crystal growth. Filter and wash with ice-cold water .

Workflow Diagram: Acid-Base Purification

AcidBase Crude Crude Mixture (Product + Amine + Tars) NaOH Add 1M NaOH (pH > 10) Crude->NaOH Filter Filtration (Remove Insolubles) NaOH->Filter Soln Filtrate: Na-Salt of Product (Soluble) Filter->Soln Solid Residue: Neutral Tars/Amines (Discard) Filter->Solid Acid Slow Acidification (HCl to pH 3-4) Soln->Acid Precip Precipitation of Pure 6-Bromopyrazin-2-ol Acid->Precip

Caption: Systematic removal of non-acidic impurities via alkaline dissolution followed by controlled precipitation at the isoelectric point.[1]

Module 3: Desalting & Polishing (Recrystallization)[1]

User Issue: "My product contains high ash content (NaCl) or has a persistent red/orange color."

Solubility Data & Solvent Selection

Inorganic salts (NaCl, NaBr) are insoluble in organic alcohols, while the product has moderate solubility when heated.

Solvent SystemSolubility (Hot)Solubility (Cold)Salt RemovalColor Removal
Water ModerateLowPoor (Traps salts)Moderate
Ethanol (Abs) HighModerateExcellent Good
Water/MeOH (1:1) HighLowModerateExcellent
Ethyl Acetate LowInsolubleN/APoor
Recommended Protocol: The Ethanol Polish
  • Dry the Crude: Ensure the solid from Module 2 is thoroughly dried to remove bulk water.

  • Dissolution: Reflux the solid in Absolute Ethanol (approx. 10-15 mL per gram).

  • Hot Filtration: While boiling, filter the solution (gravity filtration) to remove undissolved inorganic salts (NaCl).[1]

    • Tip: Add 5% wt/wt Activated Carbon before filtration if the product is colored.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4 °C.

  • Wash: Filter the white/off-white crystals and wash with cold ethanol.

Module 4: FAQ & Troubleshooting

Q: I acidified to pH 1 and no precipitate formed. Where is my product? A: You likely over-acidified.[1] While pyrazines are weak bases, at very low pH, the ring nitrogens can protonate, forming a soluble cationic species.

  • Fix: Back-titrate with dilute NaOH to pH 3–4 . The solid should crash out.

Q: The product is still colored (pink/orange) after recrystallization. A: This is typical of diazo-coupling impurities.[1]

  • Fix: Dissolve the product in dilute NaOH again. Treat the basic solution with activated charcoal for 30 minutes at 50 °C. Filter the charcoal, then re-acidify. Impurities bind better to charcoal in the ionic state.

Q: Can I use column chromatography? A: Yes, but it is difficult due to streaking (tautomerism).[1]

  • Fix: Use a solvent system containing 1% Acetic Acid (e.g., DCM:MeOH:AcOH 95:4:1) to keep the product in the protonated (neutral) form and prevent tailing on silica.

References

  • Synthesis of Favipiravir Intermediates. Google Patents. Patent CN112851589A.[1] Method for synthesizing 6-bromo-3-hydroxypyrazine-2-carboxamide (structural analog) utilizing pH control for purification.[1][2]

  • Pyrazine Tautomerism & Acidity. Organic Chemistry Data. pKa values of hydroxypyrazines and related heterocycles.

  • Purification of Hydroxypyrazines. Google Patents. Patent EP3309149A1.[1] Crystallization methods for brominated hydroxypyrazine derivatives.

  • Favipiravir Synthesis & Impurity Profiling. Acta Naturae. 2020; 12(3): 4–10.[1] Detailed review of synthetic routes and intermediate isolation for pyrazine-based antivirals.

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromopyrazines

Introduction Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyrazines. Pyrazine rings are critical components in numerous pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyrazines. Pyrazine rings are critical components in numerous pharmaceuticals, agrochemicals, and functional materials. However, their electron-deficient nature presents unique challenges in carbon-carbon bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for troubleshooting common issues and enhancing reaction outcomes.

This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your specific reaction with confidence.

Section 1: The Suzuki-Miyaura Reaction & The Bromopyrazine Challenge

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds between an organoboron species (like a boronic acid) and an organohalide. The reaction is catalyzed by a palladium(0) complex and proceeds through a generally accepted catalytic cycle.

Suzuki_Cycle Figure 1. The Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar¹-Pd(II)L₂(X) Oxidative Addition Complex Trans Ar¹-Pd(II)L₂(Ar²) Transmetalation Complex OxAdd->Trans Transmetalation OxAdd->Trans RedElim Ar¹-Ar² Coupled Product Trans->RedElim Reductive Elimination Trans->RedElim RedElim:s->Pd0:s  Catalyst  Regeneration product_out start Ar¹-X (Bromopyrazine) start->Pd0 Oxidative Addition boronic Ar²-B(OR)₂ (Boronic Acid/Ester) boronic->Trans base Base base->Trans Side_Reactions Figure 2. Common Side Reaction Pathways Bromopyrazine Pyrazine-Br PdComplex Pyrazine-Pd(II)-Br Bromopyrazine->PdComplex Oxidative Addition BoronicAcid Ar-B(OH)₂ BoronicAcid->PdComplex Protodeboronation Ar-H (Protodeboronation) BoronicAcid->Protodeboronation H₂O, Base DesiredProduct Pyrazine-Ar (Desired Product) PdComplex->DesiredProduct Transmetalation & Reductive Elimination Dehalogenation Pyrazine-H (Dehalogenation) PdComplex->Dehalogenation H-source (e.g. solvent) Pd0 Pd(0) H_Source H⁺ Source (e.g., H₂O)

Caption: Figure 2. Common Side Reaction Pathways

Causality & Solutions:

  • Protodeboronation: This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often accelerated by excess water, high temperatures, and certain bases. [1][2]Heteroaryl boronic acids can be particularly susceptible. [3] * Solution 1: Use Boronic Esters: Pinacol (BPin) or MIDA esters are significantly more stable to protodeboronation than the corresponding boronic acids. [4] * Solution 2: Minimize Water: While a small amount of water can be beneficial, excess water promotes this side reaction. Use anhydrous solvents and consider a base like CsF which can be used under anhydrous conditions.

    • Solution 3: Degas Thoroughly: Oxygen can accelerate decomposition pathways. Sparge your solvent and reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes before heating.

  • Dehalogenation: This is the replacement of the C-Br bond with a C-H bond on the pyrazine ring. It can occur if the transmetalation step is slow, allowing the Pd(II)-pyrazinyl intermediate to react with a hydrogen source instead. [3] * Solution 1: Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid partner (e.g., 1.2-1.5 equivalents) can kinetically favor the transmetalation step over dehalogenation.

    • Solution 2: More Active Catalyst: A more active catalyst system (e.g., using SPhos instead of PPh₃) can accelerate the entire catalytic cycle, minimizing the lifetime of the intermediate susceptible to dehalogenation.

    • Solution 3: Change the Base/Solvent: Sometimes a change in base (e.g., from K₂CO₃ to K₃PO₄) can dramatically alter the rate of transmetalation relative to dehalogenation.

Section 3: Standardized Experimental Protocol

This section provides a robust, general-purpose protocol for the Suzuki-Miyaura coupling of a generic bromopyrazine with an arylboronic acid.

General Protocol for Suzuki Coupling of Bromopyrazine

Materials:

  • Bromopyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • SPhos-Pd-G3 pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazine, arylboronic acid, SPhos-Pd-G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the 1,4-dioxane and water via syringe. The mixture should be a suspension.

  • Degassing (Optional but Recommended): Bubble the inert gas through the stirred suspension for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC. A typical reaction time is 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I run these reactions open to the air? While some modern pre-catalysts are air-stable for weighing, the reaction itself is sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions. For consistent and high-yielding results, using an inert atmosphere is strongly recommended.

Q2: My boronic acid is expensive. How can I avoid using a large excess? If dehalogenation is a major issue and you need to preserve your boronic acid, focus on optimizing the other parameters first. Ensure your catalyst system is highly active (e.g., using a biarylphosphine ligand) and that your base and solvent are optimal. Sometimes, switching from a boronic acid to a more reactive boronic ester (like a pinacol ester) can improve efficiency enough to allow for near-stoichiometric use.

Q3: What is the black precipitate that sometimes forms in my reaction? This is typically "palladium black," which is finely divided, inactive palladium metal. It forms when the Pd(0) catalyst aggregates and falls out of the catalytic cycle. This is a sign of catalyst decomposition and is often caused by:

  • Insufficient ligand to stabilize the Pd(0) species.

  • Reaction temperature being too high for the chosen ligand.

  • Presence of impurities that poison the catalyst. Using bulky, electron-rich ligands like SPhos or XPhos helps prevent the formation of palladium black.

Q4: How do I choose between an inorganic base (like K₃PO₄) and an organic base (like TEA)? For Suzuki couplings, inorganic bases are almost always required. [5]The base's primary role is to form an "ate" complex with the boronic acid, [ArB(OH)₃]⁻, which is essential for the transmetalation step. Organic amine bases like triethylamine (TEA) are generally not basic enough to perform this function effectively in this context.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions with 2-Bromopyrazine. BenchChem.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
  • Thomas, S., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Cox, P. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia contributors. (2023, November 29). Protodeboronation. In Wikipedia, The Free Encyclopedia.
  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Optimization

Preventing dehalogenation of 6-Bromopyrazin-2-ol in coupling reactions

Topic: Preventing Dehalogenation of 6-Bromopyrazin-2-ol in Cross-Coupling Ticket ID: PYR-BR-006 Status: Resolved / Guide Available Executive Summary: The "Hidden" Hydride Problem User Issue: You are attempting a Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation of 6-Bromopyrazin-2-ol in Cross-Coupling Ticket ID: PYR-BR-006 Status: Resolved / Guide Available

Executive Summary: The "Hidden" Hydride Problem

User Issue: You are attempting a Suzuki-Miyaura (or similar) coupling on 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone). Instead of the desired coupled product, you observe significant formation of pyrazin-2-ol (the dehalogenated byproduct), or the reaction stalls completely.

Root Cause: This substrate presents a "perfect storm" for protodehalogenation:

  • Electron Deficiency: The pyrazine ring pulls electron density from the C-Br bond, making the oxidative addition complex highly reactive but susceptible to reduction.

  • Tautomeric Interference: The substrate exists in equilibrium with its keto-form (pyrazinone). The acidic N-H proton can act as a shuttle for proton transfer or poison the catalyst.

  • Hydride Scavenging: In the presence of common alcoholic solvents (EtOH, iPrOH) or amine bases, the Palladium(II) intermediate undergoes

    
    -hydride elimination or intercepts a hydride, leading to reductive elimination of the bromine.
    

Diagnostic Flowchart: Is it Catalyst Death or Dehalogenation?

Before changing your entire protocol, use this logic flow to confirm the mechanism of failure.

DiagnosticFlow Start Start: Low Yield / Byproducts LCMS_Check Analyze Crude via LCMS Start->LCMS_Check Decision1 Is Des-Bromo (M-Br+H) present? LCMS_Check->Decision1 Yes_Dehalo Issue: Protodehalogenation (Pd-H species formed) Decision1->Yes_Dehalo Yes (>10%) No_Dehalo Issue: Catalyst Poisoning or Activation Failure Decision1->No_Dehalo No (Only SM left) Solvent_Check Check Solvent System Yes_Dehalo->Solvent_Check Alcohol_Decision Using MeOH, EtOH, iPrOH? Solvent_Check->Alcohol_Decision Switch_Solvent SOLUTION A: Switch to Dioxane, Toluene, or DMF Alcohol_Decision->Switch_Solvent Yes Base_Check Check Base/Ligand Alcohol_Decision->Base_Check No Ligand_Sol SOLUTION B: Switch to Bulky Ligand (XPhos, SPhos) Base_Check->Ligand_Sol

Figure 1: Decision matrix for diagnosing reaction failure modes in halogenated heterocycles.

The Mechanism of Failure

To fix the problem, you must understand the competition between the Productive Cycle and the Destructive Cycle .

The Destructive Pathway (Protodehalogenation)
  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Hydride Interception: Instead of transmetallating with the Boronic Acid, the Pd(II) species encounters a hydride donor.

    • Common Donors: Isopropanol (solvent), Triethylamine (base), or even the substrate itself if unprotected.

  • Reductive Elimination: The Pd-H species eliminates with the aryl ring, replacing Br with H.

Mechanism Pd0 Pd(0) Active OxAdd Ar-Pd(II)-Br (Intermediate) Pd0->OxAdd Oxidative Add. TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Fast Ligands PdH Ar-Pd(II)-H OxAdd->PdH Slow Transmetallation Prod Coupled Product (Ar-Ar') TransMet->Prod Reductive Elim. Hydride Hydride Source (Alcohol/Amine) Hydride->PdH Waste Dehalogenated Waste (Ar-H) PdH->Waste Side Reaction

Figure 2: The competition between productive coupling and destructive dehalogenation.

Troubleshooting Guide & FAQs

Q1: I am using Ethanol/Water (3:1) as a solvent.[1][2][3][4] Why is this failing?

A: Ethanol is a primary hydride source. In the presence of base, ethanol coordinates to Palladium and undergoes


-hydride elimination, generating a Pd-H species.
  • The Fix: Remove protic organic cosolvents.

  • Recommended: Use 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) . If solubility is an issue, use DMF or DMAc (anhydrous).

Q2: Should I protect the hydroxyl group before coupling?

A: Yes, highly recommended. The free hydroxyl group exists as a tautomer (2-pyrazinone), meaning you have an acidic N-H bond. This proton can interfere with the base and facilitate protonolysis of the Pd-C bond.

  • Strategy A (O-Alkylation): Convert to 2-methoxy-6-bromopyrazine using MeI/Ag2CO3 or Mitsunobu conditions. This locks the tautomer and removes the acidic proton.

  • Strategy B (Transient Protection): If you cannot alkylate, use a silyl protection (e.g., BSA) in situ or use a massive excess of base (3-4 equiv) to keep the substrate fully deprotonated as the pyrazinolate anion, which is less prone to hydride transfer than the neutral species.

Q3: Which catalyst system prevents dehalogenation best?

A: You need a catalyst that accelerates Transmetallation and Reductive Elimination faster than the hydride transfer can occur.

  • Avoid: Simple Pd(PPh3)4 (too slow, prone to oxidation).

  • Use: Bulky, electron-rich phosphines.

    • Tier 1 (Standard): Pd(dppf)Cl2·DCM . The large bite angle of dppf stabilizes the Pd center and discourages

      
      -hydride elimination.
      
    • Tier 2 (Advanced): XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate rapidly and the bulky biaryl ligands create a steric pocket that blocks hydride approach while speeding up the coupling cycle.

Validated Protocols

Protocol A: The Robust Method (Protected Substrate)

Best for: When you can afford an extra step to protect the OH.

  • Protection: React 6-bromopyrazin-2-ol with Benzyl Bromide (BnBr) and K2CO3 in Acetone (Reflux, 4h). Isolate 2-(benzyloxy)-6-bromopyrazine .

  • Coupling:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Base: K3PO4 (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)

    • Temp: 80-90°C

    • Time: 4-12 hours.

Protocol B: The "Direct" Method (Unprotected)

Best for: When you must couple the free alcohol/pyrazinone.

ComponentReagentNotes
Solvent 1,2-Dimethoxyethane (DME) / Water (4:1) DME is less prone to hydride donation than alcohols.
Base Cs2CO3 (3.0 equiv) Stronger base helps maintain the pyrazinolate anion.
Catalyst XPhos Pd G3 (2-3 mol%) Rapid turnover is critical here.
Additive None Do NOT add alcohols.

Step-by-Step:

  • Charge a vial with 6-bromopyrazin-2-ol (1 equiv), Boronic acid (1.5 equiv), Cs2CO3 (3 equiv), and XPhos Pd G3 (0.03 equiv).

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed DME/Water (4:1 ratio) via syringe. Concentration: 0.1 M.

  • Heat to 80°C immediately. (Do not let it sit at RT; the active catalyst might die).

  • Monitor by LCMS. If dehalogenation >10%, switch to Protocol A.

References

  • Mechanistic Insight on Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions."[1] Journal of Organic Chemistry, 2005.

  • Pyrazine Coupling Optimization: Jedinák, L. et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017.[2]

  • Catalyst Selection: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.

  • Tautomerism Data: ChemScene Technical Data for 6-Bromopyrazin-2(1H)-one.

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before proceeding.

Sources

Troubleshooting

Catalyst poisoning issues with pyrazine-containing substrates

Advanced Troubleshooting for Catalyst Deactivation Status: Operational | Version: 2.4 | Topic: Pyrazine Substrates Introduction: The Pyrazine Paradox Pyrazines present a unique dichotomy in catalysis. Their electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting for Catalyst Deactivation

Status: Operational | Version: 2.4 | Topic: Pyrazine Substrates

Introduction: The Pyrazine Paradox

Pyrazines present a unique dichotomy in catalysis. Their electron-deficient


-system makes C-X bonds highly reactive toward oxidative addition (beneficial), but their two nitrogen atoms (1,4-position) act as potent Lewis bases (detrimental).

The Core Failure Mode: Unlike pyridines, pyrazines possess two binding sites. This allows them to not only bind to a single metal center (


-binding) but also to bridge two metal centers (

-binding), leading to the formation of insoluble, catalytically inactive coordination polymers (often observed as "gunk" or precipitates).

Module 1: Heterogeneous Hydrogenation

Scenario: Reduction of functional groups (nitro, alkene) on a pyrazine ring, or saturation of the pyrazine ring itself. Common Failure: Reaction stalls at <10% conversion despite high H2 pressure.

The Mechanism of Poisoning

In heterogeneous systems (Pd/C, Pt/C), pyrazine adsorbs "flat" or via N-lone pairs onto the metal surface. This adsorption is often stronger than that of H2 or the functional group intended for reduction, effectively "capping" the active sites.

Protocol: The "Acid-Scavenger" Method

To restore activity, you must chemically mask the nitrogen lone pairs without deactivating the metal surface.

Step-by-Step Workflow:

  • Baseline Check: Attempt reaction in neutral solvent (MeOH/EtOH). If stalled:

  • Stoichiometric Protonation: Add 1.1 to 2.0 equivalents of acid relative to the pyrazine nitrogen count.

    • Recommended Acids: Methanesulfonic acid (MSA) or Trifluoroacetic acid (TFA). HCl is risky (chloride ions can poison Pd).

    • Why? Protonated pyrazinium ions (

      
      ) cannot coordinate to the electron-rich metal surface due to electrostatic repulsion and lack of available lone pairs.
      
  • Solvent Switch: If solubility of the salt is poor in alcohols, switch to Acetic Acid as both solvent and proton source.

  • Catalyst Choice:

    • For Ring Reduction: Use Rh/C or PtO2 (Adams' Catalyst). Pd/C is often too weak for the electron-deficient pyrazine ring.

    • For Substituent Reduction (keeping ring intact): Use Pd/C (sulfided) or Pt/C (vanadium doped) to prevent ring saturation.

Data: Acid Effect on Turnover Frequency (TOF)

Table 1: Hydrogenation of 2-amino-pyrazine derivatives (10 bar H2, 25°C)

ConditionCatalystAdditiveConversion (1h)Outcome
Neutral5% Pd/CNone< 5%Poisoned (N-binding)
Acidic5% Pd/C1.0 eq HCl15%Inhibited (Cl- poisoning)
Acidic5% Pd/C1.0 eq H2SO498%Success (Non-coordinating anion)
Acidic5% Rh/C1.0 eq MSA100%Success (Ring Saturated)

Module 2: Homogeneous Cross-Coupling (Suzuki/Buchwald)

Scenario: C-C or C-N bond formation. Common Failure: Catalyst precipitation (Pd black) or protodeborylation of boronic acids.

The Mechanism of Failure
  • Competitive Binding: Pyrazine N displaces phosphine ligands (

    
    ), destabilizing the catalyst and leading to aggregation (Pd black).
    
  • Protodeborylation: Pyrazinyl boronic acids are notoriously unstable. The electron-deficient ring facilitates hydrolytic cleavage of the C-B bond, yielding the parent pyrazine instead of the coupled product.

Protocol: Steric Shielding & Reverse Polarity

Strategy A: Ligand Selection (The "Cone Angle" Defense) Use ligands with massive steric bulk. The bulk prevents the small, linear coordination of the pyrazine nitrogen while allowing the oxidative addition of the C-X bond.

  • Recommended Ligands:

    • Buchwald-Type:XPhos , BrettPhos , tBuBrettPhos (for amination).

    • Mechanism:[1][2][3][4][5][6] The biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the pyrazine nitrogen perpendicular to the square plane.

Strategy B: The "Reverse Polarity" Rule

  • NEVER use 2-pyrazinyl boronic acid if avoidable.

  • ALWAYS use Chloropyrazine + Aryl Boronic Acid .

  • Why? Aryl boronic acids are stable. Chloropyrazines are excellent electrophiles for oxidative addition due to the electron-deficient ring.

Visualization: Competitive Binding Pathways

CatalystPoisoning Pd_L Active Catalyst (L-Pd-L) Product Coupled Product Pd_L->Product Normal Cycle (Ox. Add -> Red. Elim) Pd_Py Poisoned Complex (L-Pd-Pyrazine) Pd_L->Pd_Py N-Coordination (Ligand Displacement) Pyrazine Pyrazine Substrate (N-Donor) Pd_Black Pd Black (Deactivated) Pd_Py->Pd_Black Aggregation BulkyLigand Bulky Ligand (XPhos/BrettPhos) BulkyLigand->Pd_L Stabilizes BulkyLigand->Pd_Py Blocks Formation (Steric Repulsion)

Figure 1: Pathway of catalyst deactivation by pyrazine and mitigation via steric bulk.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately upon heating. What happened?

Diagnosis: "Ligand Stripping." The pyrazine substrate concentration is high relative to the catalyst. The pyrazine has displaced your phosphine ligands, creating an unstable Pd-Pyrazine complex that collapses into Pd(0) nanoparticles (Pd black). Fix:

  • Increase Ligand/Metal ratio to 2:1 or 3:1.

  • Switch to a Pre-catalyst (e.g., XPhos-Pd-G3 or G4). These release the active species slowly and ensure the ligand is already coordinated before the substrate can interfere.

Q2: I am doing a Suzuki coupling, but I only recover the de-boronated starting material.

Diagnosis: Protodeborylation. You are likely using a pyrazinyl boronic acid/ester.[7] Fix:

  • Invert the coupling partners: Use Pyrazine-Cl + Aryl-Boronic Acid.[8]

  • If you must use pyrazinyl boronates, use MIDA boronates (slow release) or anhydrous conditions (CsF in Toluene/Dioxane) to prevent hydrolysis.

Q3: Can I use heterogeneous Pd/C for Suzuki coupling of pyrazines?

Diagnosis: Generally, no. Reasoning: The pyrazine binds too strongly to the heterogeneous surface, poisoning it immediately. Exception: It might work if you use "Ligandless" conditions at very high temperatures (120°C+) in polar solvents (DMF/Water), but homogeneous catalysis with bulky ligands is far more reliable.

References

  • Maegawa, T. et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal. (Demonstrates the acid effect on N-heterocycle hydrogenation).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Definitive guide on using bulky ligands to prevent catalyst poisoning).

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. (Addresses the use of specific ligands for difficult heteroaryl substrates).

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society. (Discusses the stability of boronic acids and precatalyst utility).

Sources

Optimization

Identifying synthesis byproducts of 6-Bromopyrazin-2-ol by LC-MS

Technical Support Center: LC-MS Profiling of 6-Bromopyrazin-2-ol Senior Application Scientist Desk | Reference ID: PYR-BR-06 Introduction: The Purity Paradox Welcome. If you are analyzing 6-Bromopyrazin-2-ol (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Profiling of 6-Bromopyrazin-2-ol Senior Application Scientist Desk | Reference ID: PYR-BR-06

Introduction: The Purity Paradox

Welcome. If you are analyzing 6-Bromopyrazin-2-ol (also known as 6-bromo-2(1H)-pyrazinone), you are likely encountering a common frustration: peak splitting or retention time shifts that suggest impurities where there may be none.

This molecule is deceptive. It is not merely a static structure; it is a "shape-shifter" subject to keto-enol tautomerism . Before you assume your synthesis failed, you must distinguish between chemical impurities (byproducts) and physical behaviors (tautomers).

This guide provides the definitive LC-MS workflow to separate, identify, and validate synthesis byproducts of 6-Bromopyrazin-2-ol.

Module 1: The Tautomerism Trap (Pre-Analytical)

The Issue: In solution, 6-Bromopyrazin-2-ol exists in equilibrium between the enol form (hydroxy) and the keto form (amide/lactam).

  • Enol: Aromatic, favored in non-polar solvents or high pH.

  • Keto: The dominant species in aqueous/acidic mobile phases (the "Pyrazinone" form).

If your LC mobile phase pH is near the pKa of this transition (~8.5), you will see split peaks or broad humps.

The Solution: Force the equilibrium to a single state using pH control. We recommend an acidic mobile phase (pH ~2-3) to stabilize the keto-form and protonate the nitrogen, ensuring a sharp, single peak.

Tautomerism Enol Enol Form (6-Bromo-2-hydroxypyrazine) High pH / Non-polar Keto Keto Form (6-Bromo-2(1H)-pyrazinone) Dominant in Aqueous/Acidic Enol->Keto Tautomerization (Fast) Protonated Protonated Cation [M+H]+ Observed in MS (pH < 3) Keto->Protonated +H+ (Acidic Mobile Phase)

Figure 1: To prevent peak splitting, use acidic conditions to drive the equilibrium toward the protonated keto-form.

Module 2: LC-MS Method Optimization

Do not use generic gradients. Pyrazines are polar and require adequate retention to separate regioisomers.

Recommended Protocol:

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl offers superior selectivity for aromatic regioisomers (5-Br vs 6-Br) via pi-pi interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH locks tautomer and ensures ionization (ESI+).
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for nitrogen heterocycles than Methanol.
Gradient 5% B to 95% B over 10 minsSlow initial ramp (5-30%) is critical to separate the polar starting material from the product.
Ionization ESI Positive (+)Basic ring nitrogens protonate easily (

).
Detection UV (254 nm) + MS (Full Scan)UV confirms bulk purity; MS identifies trace brominated impurities.

Module 3: Identifying Synthesis Byproducts

The synthesis of 6-Bromopyrazin-2-ol (often via bromination of pyrazin-2-ol or diazotization) generates specific impurity classes. Use the Bromine Isotope Pattern (


) as your primary diagnostic tool.
Common Impurity Table
CompoundStructure NoteMass Shift (vs Target)Isotope PatternOrigin
Target 6-Bromopyrazin-2-ol 0 Da (MW ~175) 1:1 Doublet Desired Product
Impurity A Pyrazin-2-ol-79 Da (Loss of Br)None (Singlet)Unreacted Starting Material
Impurity B 3,5-Dibromopyrazin-2-ol+79 Da (Add Br)1:2:1 TripletOver-bromination
Impurity C 5-Bromopyrazin-2-ol0 Da (Isomer)1:1 DoubletRegioisomer (Critical separation required)
Impurity D 2,6-Dibromopyrazine+63 Da (Br for OH)1:2:1 TripletSide reaction (if using PBr3/POBr3)
Diagnostic Decision Tree

Use this logic flow to classify unknown peaks in your chromatogram.

ImpurityID Start Unknown Peak Detected CheckIso Check Mass Spectrum Isotope Pattern? Start->CheckIso NoBr Singlet (No Br pattern) CheckIso->NoBr No Split OneBr Doublet (1:1 ratio) [M] and [M+2] CheckIso->OneBr Equal Height TwoBr Triplet (1:2:1 ratio) [M], [M+2], [M+4] CheckIso->TwoBr 1:2:1 Height StartMat Unreacted Pyrazin-2-ol (Check m/z ~97) NoBr->StartMat TargetOrIso Mono-Bromo Species (Target or Regioisomer) OneBr->TargetOrIso OverBr Di-Bromo Impurity (3,5-dibromo species) TwoBr->OverBr CheckRT Compare Retention Time (RT) vs Standard TargetOrIso->CheckRT Regio Different RT: 5-Bromo Isomer CheckRT->Regio Shifted Target Same RT: 6-Bromo Target CheckRT->Target Matches

Figure 2: Step-by-step logic to classify impurities based on isotopic signatures.

Troubleshooting & FAQs

Q1: I see two peaks with the exact same mass and isotope pattern. What are they?

  • Diagnosis: These are likely regioisomers (e.g., 6-bromo vs. 5-bromo).

  • Action: Check the integration ratio. In direct bromination of pyrazin-2-ol, the 3- and 5-positions are electronically favored over the 6-position. If you synthesized the 6-bromo via a specific route (e.g., from 2,6-dibromopyrazine), the 5-bromo should be a minor peak.

  • Tip: Phenyl-Hexyl columns often separate these better than C18 due to different dipole orientations.

Q2: My main peak is broad and tailing significantly.

  • Diagnosis: This is typical for hydroxypyrazines due to secondary interactions with residual silanols on the column or tautomeric switching.

  • Action: Increase the buffer concentration (e.g., to 10-20 mM Ammonium Formate pH 3.0) rather than just using 0.1% formic acid. This masks silanols and stabilizes the ionic strength.

Q3: I see a mass of [M+41] in my spectrum.

  • Diagnosis: This is an Acetonitrile adduct (

    
    ), common in ESI+ for nitrogen heterocycles.
    
  • Action: Increase the source temperature or declustering potential (fragmentor voltage) to strip off the solvent adduct.

Q4: Can I use UV detection alone?

  • Warning: No. Regioisomers (5-Br vs 6-Br) have nearly identical UV absorption maxima (~300-320 nm). MS is required to confirm the bromine count, and NMR is required for definitive structural assignment of the specific isomer if standards are unavailable.

References

  • Pyrazine Chemistry & Tautomerism

    • The Chemistry of Heterocyclic Compounds, Pyrazines.[1] Wiley-Interscience. (Detailed discussion on hydroxy-pyrazine tautomeric equilibrium).

  • Mass Spectrometry of Halogenated Compounds

    • Smith, R. M. Understanding Mass Spectra: A Basic Approach.
  • Synthesis & Regioselectivity

    • Regioselective Bromination of Pyrazines.
    • PubChem Compound Summary for 5-Bromo-6-methylpyrazin-2-ol (Analogous chemistry).

  • LC-MS Method Development

    • ThermoFisher Scientific. LC-MS Analysis of Polar Heterocycles.

Sources

Troubleshooting

Technical Support Center: Refinement of Crystallization Methods for 6-Bromopyrazin-2-ol

Welcome to the technical support center for the crystallization of 6-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 6-Bromopyrazin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental principles of physical organic chemistry and crystal engineering to empower you to develop robust and reproducible crystallization protocols.

Part 1: Foundational Knowledge - Understanding 6-Bromopyrazin-2-ol

Before initiating any crystallization, a thorough understanding of the molecule's properties is paramount. 6-Bromopyrazin-2-ol is a heterocyclic compound possessing both a hydrogen bond donor (-OH) and acceptor (pyrazine nitrogens), as well as a polarizable bromine atom. This combination of functional groups suggests a moderate to high polarity and the potential for strong intermolecular interactions, which are conducive to forming a stable crystal lattice.

Frequently Asked Questions (FAQs)

Q1: I cannot find a literature melting point for 6-Bromopyrazin-2-ol. How important is this?

A1: Extremely important. The melting point is a critical indicator of purity. For a novel or sparsely documented compound like 6-Bromopyrazin-2-ol, you should first purify the crude material by column chromatography to obtain an analytically pure sample. Then, determine the melting point using a calibrated apparatus. A sharp melting point range (e.g., 1-2 °C) suggests high purity, while a broad range indicates the presence of impurities that will hinder crystallization. This baseline melting point will be your benchmark for successful purification by recrystallization.

Q2: What is the best starting solvent for the recrystallization of 6-Bromopyrazin-2-ol?

A2: There is no single "best" solvent without experimental data. However, based on the structure (a polar heterocyclic system), a good starting point is polar protic or aprotic solvents. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1] A systematic screening process is the most effective approach.

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the impure solvent, or when the cooling rate is too fast. To resolve this, you can:

  • Add more solvent: This lowers the saturation point. Reheat the solution to full dissolution and then allow it to cool more slowly.[2]

  • Lower the temperature at which crystallization begins: Try a solvent with a lower boiling point.

  • Use a solvent pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes turbid. Then, heat to clarify and cool slowly.

Part 2: Systematic Solvent Screening Protocol

A logical, data-driven approach to solvent selection is crucial. We recommend a small-scale, parallel screening method to efficiently identify promising solvent systems.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude 6-Bromopyrazin-2-ol into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility Test: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization as recovery will be low.[1] Note these solvents as potential "good" solvents for a solvent-pair system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the mixture to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Evaluation: The best solvents will show poor solubility at low temperatures and high solubility at high temperatures, and will produce well-formed crystals upon cooling.

Table 1: Candidate Solvents for 6-Bromopyrazin-2-ol Crystallization
Solvent ClassSolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Expected Behavior
Protic Water10080.1May be a good solvent if the compound is sufficiently polar. Can be used as an anti-solvent with alcohols or acetone.
Ethanol7824.5A common choice for polar organic molecules. Often effective for heterocyclic compounds.[2][3]
Isopropanol8219.9Similar to ethanol, but less polar. May offer a better solubility differential.[4]
Aprotic Polar Acetone5620.7A strong solvent, may dissolve the compound at room temperature. Good for solvent-pair systems with hexanes.[4]
Acetonitrile8237.5Often a good choice for nitrogen-containing heterocycles.[5]
Ethyl Acetate776.0A moderately polar solvent. May provide a good balance of solubility.[6]
Aprotic Nonpolar Toluene1112.4May be too nonpolar, but could be useful as an anti-solvent or if impurities are highly nonpolar.
Heptane/Hexane98 / 691.9Unlikely to be a good single solvent, but excellent as an anti-solvent (poor solvent) in a solvent-pair system.[7]

Part 3: Troubleshooting Guide for Crystallization Refinement

Once a promising solvent or solvent system is identified, you may still encounter challenges. This section provides a structured approach to troubleshooting common issues.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing crystallization failures.

Crystallization Troubleshooting Workflow Troubleshooting Workflow for 6-Bromopyrazin-2-ol Crystallization start Start: Crude 6-Bromopyrazin-2-ol dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool observe Observe Outcome cool->observe crystals Well-formed Crystals observe->crystals Ideal Outcome no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem poor_recovery Poor Recovery observe->poor_recovery Problem impure_crystals Crystals are Impure observe->impure_crystals Problem success Success: Pure Crystals crystals->success sol_no_crystals Induce Nucleation: 1. Scratch flask wall 2. Add seed crystal 3. Concentrate solution no_crystals->sol_no_crystals sol_oil_out Troubleshoot Oiling Out: 1. Reheat & add more solvent 2. Cool even slower 3. Change solvent system oil_out->sol_oil_out sol_poor_recovery Improve Recovery: 1. Evaporate some solvent 2. Cool for longer / colder 3. Use a less effective solvent poor_recovery->sol_poor_recovery sol_impure Improve Purity: 1. Ensure slow cooling 2. Perform a second recrystallization 3. Hot filtration for insoluble impurities impure_crystals->sol_impure sol_no_crystals->cool Retry sol_oil_out->cool Retry sol_poor_recovery->cool Retry sol_impure->cool Retry

Caption: Decision tree for troubleshooting common crystallization issues.

Detailed Troubleshooting Scenarios

Scenario 1: The compound will not crystallize from solution.

  • Causality: The solution may not be sufficiently supersaturated, or nucleation is kinetically hindered.

  • Solutions in Detail:

    • Induce Nucleation by Scratching: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent line. The microscopic imperfections on the glass surface can serve as nucleation sites.[2]

    • Seeding: Add a single, pure crystal of 6-Bromopyrazin-2-ol (if available) to the cooled solution. This provides a template for crystal growth.[8]

    • Increase Concentration: If the solution is too dilute, slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas over the surface.[2] Be careful not to evaporate too much solvent too quickly, as this can cause the compound to "crash out" and trap impurities.

    • Add an Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Scenario 2: The resulting crystals are discolored or show a low melting point.

  • Causality: Impurities are being trapped within the crystal lattice (occlusion). This is often due to excessively rapid crystal growth or the presence of insoluble impurities.

  • Solutions in Detail:

    • Hot Filtration: If you observe insoluble material in the hot, saturated solution, you must perform a hot filtration. This is done by filtering the boiling solution through a pre-heated funnel with fluted filter paper into a pre-heated receiving flask. This removes insoluble impurities that would otherwise contaminate your final product.[9]

    • Slow Down Cooling: Rapid cooling is a primary cause of impurity inclusion. After dissolving your compound in the boiling solvent, cover the flask and allow it to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.

    • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process with the once-recrystallized material can significantly improve purity.

Scenario 3: Crystal morphology is poor (e.g., fine needles, plates).

  • Causality: The crystal habit is highly dependent on the solvent system and cooling rate.[10] Interactions between the solvent and specific crystal faces can inhibit or promote growth in certain directions, leading to undesirable morphologies like needles, which can be difficult to filter and dry.[11][12]

  • Solutions in Detail:

    • Vary the Solvent: The choice of solvent has a profound impact on crystal morphology.[13] If you obtain needles from an alcohol, for example, try a solvent with different hydrogen bonding capabilities, such as acetonitrile or ethyl acetate. Apolar solvents can sometimes increase the aspect ratio, leading to more needle-like crystals, while polar solvents may produce more plate-like or prismatic crystals.[11]

    • Slow Evaporation: For obtaining high-quality crystals for analysis (like X-ray crystallography), slow evaporation is a preferred method. Dissolve the compound in a suitable solvent in a vial, cover it with a cap that has a small hole, and allow the solvent to evaporate over several days.

References

  • Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Method of preparing 2-hydroxypyrazines. (n.d.). Google Patents.
  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. (n.d.). Tripod.com. Retrieved January 30, 2026, from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved January 30, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved January 30, 2026, from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC. (2024, September 10). NIH. Retrieved January 30, 2026, from [Link]

  • The effect of solvent on crystal morphology | Request PDF. (2025, August 5). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 30, 2026, from [Link]

  • Purification of pyrazine. (n.d.). Google Patents.
  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved January 30, 2026, from [Link]

  • Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. (2022, April 22). ACS Publications. Retrieved January 30, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Efficacy of 6-Bromopyrazin-2-ol Scaffolds &amp; Derivatives

Executive Summary: The Pyrazine Privilege In the landscape of heterocyclic drug design, 6-Bromopyrazin-2-ol (and its tautomer 6-bromo-2(1H)-pyrazinone ) serves as a critical "privileged intermediate." While the parent br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Privilege

In the landscape of heterocyclic drug design, 6-Bromopyrazin-2-ol (and its tautomer 6-bromo-2(1H)-pyrazinone ) serves as a critical "privileged intermediate." While the parent bromo-compound exhibits modest intrinsic biological activity, it functions as a high-value scaffold for generating potent antiviral and kinase-inhibiting libraries.

This guide objectively compares the biological performance of 6-Bromopyrazin-2-ol derivatives against their pyridine and pyrimidine bioisosteres. The analysis focuses on the Favipiravir (T-705) lineage, where the 6-position substitution dictates viral RNA polymerase (RdRp) inhibition efficacy, and extends to kinase inhibitor discovery where the pyrazine nitrogen arrangement offers unique hydrogen-bonding vectors.

Structural & Electronic Analysis: Pyrazine vs. Alternatives

The pyrazine ring is electron-deficient compared to pyridine, influencing both metabolic stability and binding affinity. Understanding the electronic landscape is prerequisite to interpreting biological data.

Bioisosteric Comparison

The following table contrasts the 6-Bromopyrazin-2-ol scaffold with its closest heterocycle competitors.

Feature6-Bromopyrazin-2-ol 6-Bromopyridin-2-ol Pyrimidin-4-ol
Ring System 1,4-DiazineAzine (Pyridine)1,3-Diazine
H-Bond Acceptors 2 (N1, N4)1 (N1)2 (N1, N3)
pKa (OH/Oxo) ~8.0 (Acidic)~11.0 (Less Acidic)~9.0
Lipophilicity (LogP) Lower (More polar)HigherModerate
Metabolic Liability Low (N-oxidation possible)Moderate (Ring oxidation)Moderate
Primary Utility RdRp Inhibitors, Kinase Inhibitors GPCR LigandsNucleoside Analogs
Tautomerism & Binding

The biological activity of this scaffold is governed by its tautomeric equilibrium. In aqueous physiological conditions, the 2-oxo (lactam) form predominates over the 2-hydroxy (lactim) form. This is critical for target recognition, particularly in viral polymerases where the molecule mimics a guanosine or adenosine base.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Bioactive Derivatives Hydroxy 6-Bromo-2-hydroxypyrazine (Lactim Form) Less Polar Oxo 6-Bromo-2(1H)-pyrazinone (Lactam Form) Predominant in vivo Hydroxy->Oxo  K_eq >> 1   Favipiravir Favipiravir (T-705) (6-Fluoro-3-hydroxy-2-carboxamide) Oxo->Favipiravir Functionalization (Br -> F, +CONH2) KinaseInhib 2,6-Disubstituted Pyrazines (CK2/PIM Inhibitors) Oxo->KinaseInhib Suzuki/Buchwald Coupling

Figure 1: Tautomeric equilibrium of the scaffold and its divergence into key therapeutic classes.

Case Study 1: Antiviral Activity (RdRp Inhibition)

The most significant application of the 6-substituted pyrazin-2-ol scaffold is in the synthesis of Favipiravir (T-705) and its analogs. The 6-position is the "discrimination vector" that determines whether the molecule is accepted by the Viral RNA-dependent RNA Polymerase (RdRp).

Mechanism of Action

Derivatives of 6-Bromopyrazin-2-ol act as pseudo-bases .

  • Ribosylation: Converted intracellularly to the ribofuranosyl-5'-triphosphate (RTP).

  • Incorporation: The RTP is recognized by RdRp as a purine nucleotide mimic.

  • Lethal Mutagenesis: Incorporation leads to transition mutations (G→A and C→U) during viral replication, causing "error catastrophe."

Comparative Potency Data (Influenza & SARS-CoV-2)

The table below compares the efficacy of the 6-Bromo derivative (T-1105 precursor) versus the optimized 6-Fluoro derivative (Favipiravir) and a standard Pyridine analog.

CompoundStructure (6-Pos)Target (Virus)IC50 (µM)Mechanism Note
T-1105 6-H Influenza A (H1N1)35.0Weak binding; lacks electronegative anchor.
Favipiravir (T-705) 6-Fluoro Influenza A (H1N1)0.4 - 1.2Optimal steric/electronic fit for RdRp.
6-Bromo Analog 6-Bromo Influenza A (H1N1)> 50.0Steric bulk of Br hinders active site fit.
Ribavirin TriazoleInfluenza A (H1N1)3.0 - 10.0Broad spectrum, but higher toxicity.
Pyridine Analog 3-Fluoro-2-pyridoneInfluenza AInactiveLacks N4 nitrogen for correct base pairing.

Key Insight: While 6-Bromopyrazin-2-ol is the synthetic precursor, the Bromine atom is too bulky for optimal RdRp binding in this specific scaffold. It must be substituted with Fluorine (Favipiravir) to achieve nanomolar potency. However, the Bromo-derivative remains a vital tool for fragment-based screening to probe the size limit of the binding pocket.

Case Study 2: Antibacterial & Kinase Inhibition

Beyond antivirals, the 6-Bromopyrazin-2-ol scaffold is a "privileged structure" for designing kinase inhibitors and antimicrobials.

Antibacterial Activity (S. Typhi)

Recent studies (2024) utilizing Suzuki coupling on the 6-bromo position have yielded derivatives with significant activity against XDR (Extensively Drug-Resistant) Salmonella Typhi.

  • Lead Compound: 5d (N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative)

  • Target: Alkaline Phosphatase (ALP)[1]

  • Performance:

    • MIC: 6.25 µg/mL (Comparable to standard antibiotics in resistant strains).

    • IC50 (ALP): 1.47 µM.

    • Binding Mode: The pyrazine nitrogens form critical hydrogen bonds with Asp42 and Glu321 in the enzyme active site.

Kinase Inhibition (CK2 & PIM)

In kinase drug discovery, the pyrazine ring mimics the adenine ring of ATP.

  • Advantage vs. Pyridine: The extra nitrogen (N4) in pyrazine often provides an additional water-mediated hydrogen bond within the ATP-binding pocket, improving solubility and selectivity.

  • Lead Series: 2,6-disubstituted pyrazines have shown nanomolar inhibition of CK2 (Casein Kinase 2), a target in various cancers.

Experimental Protocols

Protocol: Synthesis of 6-Aryl Derivatives via Suzuki Coupling

Use this protocol to convert the inactive 6-bromo scaffold into bioactive kinase/antimicrobial agents.

Reagents:

  • Substrate: 6-Bromopyrazin-2-ol (or protected form: 2-methoxy-6-bromopyrazine)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the 6-bromo substrate, arylboronic acid, and base. Suspend in solvent and sparge with Argon for 10 mins.

  • Catalysis: Add Pd catalyst under Argon flow. Seal the vial.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Look for Br isotope pattern disappearance).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (if needed): If using O-methyl protection, treat with HBr/AcOH or BBr3 to reveal the free 2-ol/2-one.

Protocol: Viral RdRp Inhibition Assay (In Vitro)

Validates the efficacy of the synthesized nucleoside analog.

  • Enzyme Prep: Recombinant Influenza A RdRp complex (PA/PB1/PB2).

  • Substrate: 0.5 mM ApG (primer), 100 µM NTPs, and [α-32P]GTP (tracer).

  • Inhibitor: Add the triphosphate form (RTP) of the test compound (chemically synthesized or enzymatically generated) at varying concentrations (0.01 – 100 µM).

  • Incubation: 30°C for 60 minutes.

  • Detection: Stop reaction with EDTA/Formamide. Run samples on 20% PAGE with 7M urea.

  • Analysis: Quantify RNA products via phosphorimaging. Calculate IC50 based on reduction in full-length RNA product.

Visualizing the Structure-Activity Relationship (SAR)[2]

The following diagram illustrates how the 6-Bromopyrazin-2-ol scaffold is modified to achieve specific biological effects.

SAR_Map cluster_pos2 Position 2 (OH/Oxo) cluster_pos3 Position 3 (C-H) cluster_pos6 Position 6 (Br) Core 6-Bromopyrazin-2-ol (Core Scaffold) Pos2_Role H-Bond Donor/Acceptor Critical for Base Pairing Core->Pos2_Role Pos3_Mod Carboxamide Insertion (Favipiravir Motif) Essential for RdRp Recog. Core->Pos3_Mod Pos6_F Substitution with F (Favipiravir) -> Antiviral (Steric fit) Core->Pos6_F Pos6_Aryl Suzuki Coupling (Aryl) -> Kinase/Antibacterial (Hydrophobic Pocket) Core->Pos6_Aryl

Figure 2: SAR Divergence of the 6-Bromopyrazin-2-ol Scaffold.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link

  • Jin, Z., et al. (2013). "Structural basis for the inhibition of influenza virus RNA polymerase by T-705 ribofuranosyl 5'-triphosphate." Proceedings of the National Academy of Sciences. Link

  • Huchting, J., et al. (2018). "Synthesis of T-1105 precursors and their antiviral activity." Antiviral Research. Link

  • Rehman, A., et al. (2024). "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi." Molecules. Link

  • Shannon, A., et al. (2020). "Favipiravir strikes the SARS-CoV-2 at its end game." Nature Communications. Link

  • BenchChem. (2025).[2] "Comparative Analysis of Pyrazine vs. Pyridine Kinase Inhibitors." BenchChem Technical Guides. Link

Sources

Comparative

Technical Guide: NMR Characterization of 6-Bromopyrazin-2-ol

Topic: 1H NMR and 13C NMR Characterization of 6-Bromopyrazin-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Differentiation from Regioisomers and Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Characterization of 6-Bromopyrazin-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Differentiation from Regioisomers and Synthetic Precursors

Executive Summary

6-Bromopyrazin-2-ol (also referred to as 6-bromo-2-hydroxypyrazine) is a critical scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of viral RNA polymerase inhibitors like Favipiravir (T-705).

The characterization of this molecule presents a specific analytical challenge: Tautomeric Equilibrium. In solution, particularly in polar aprotic solvents like DMSO-d6, the molecule exists predominantly as the lactam form (6-bromo-2(1H)-pyrazinone). This guide provides a comparative NMR analysis to distinguish the target molecule from its symmetric precursor (2,6-dibromopyrazine) and its asymmetric regioisomer (5-bromopyrazin-2-ol), utilizing symmetry arguments and heteronuclear coupling logic.

The Tautomeric Challenge: Hydroxy vs. Oxo Forms

Before analyzing shifts, one must define the species being observed. Pyrazin-2-ols undergo prototropic tautomerism. In the solid state and in polar solvents (DMSO, MeOH), the equilibrium strongly favors the oxo- (lactam) tautomer over the hydroxy- (lactim) form.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer that shifts the chemical environment of the ring protons.

Tautomerism Hydroxy Hydroxy Form (Lactim) (Aromatic OH signal) Oxo Oxo Form (Lactam) (Amide NH signal) *Predominant in DMSO* Hydroxy->Oxo  Proton Transfer   Note NOTE: In 1H NMR (DMSO-d6), expect a broad NH singlet >11 ppm instead of a sharp OH peak. Oxo->Note

Figure 1: Tautomeric equilibrium favoring the 2(1H)-pyrazinone form in solution.

Comparative NMR Analysis

The primary validation method relies on Symmetry Breaking . The starting material (2,6-dibromopyrazine) possesses a


 axis of symmetry (or mirror plane depending on conformation), rendering its protons chemically equivalent. The product loses this symmetry.
Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

Note: Chemical shifts are approximate and dependent on concentration/temperature. Key diagnostic features are highlighted.

FeaturePrecursor: 2,6-DibromopyrazineTarget: 6-Bromopyrazin-2-ol Alternative: 5-Bromopyrazin-2-ol
Symmetry Symmetric (

equivalent)
Asymmetric Asymmetric
Aromatic Signals 1 Signal (Singlet, 2H)2 Signals (Singlets/d, 1H each)2 Signals (Singlets/d, 1H each)
H-3 Shift ~8.8 ppm (Equivalent to H-5)~8.20 ppm (s) (Deshielded by C=O)~7.8 - 8.0 ppm
H-5/H-6 Shift ~8.8 ppm (Equivalent to H-3)~7.85 ppm (s) (H-5)~7.60 ppm (H-6)
Mobile Proton None~12.5 - 13.0 ppm (Broad, NH)~12.5 - 13.0 ppm (Broad, NH)
Coupling (

)
N/A

Hz
(Meta)

(Para-like, often negligible)
13C NMR Diagnostic Peaks[1]
  • Carbonyl (C=O): The target will show a distinct signal downfield (~155-160 ppm) corresponding to C-2 in the lactam form.

  • C-Br: The carbon attached to Bromine (C-6) typically appears upfield relative to the C-H carbons due to the heavy atom effect, often around 130-135 ppm.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure sharp peaks and minimize exchange broadening of the NH proton.

  • Solvent Selection: Use DMSO-d6 (99.9% D). Avoid CDCl3 due to poor solubility and potential aggregation of the lactam form.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking, shifting aromatic peaks upfield.

  • Water Removal: Ensure the sample is dry. Water peaks in DMSO (~3.33 ppm) can obscure satellites or small impurities.

  • Acquisition:

    • Set relaxation delay (

      
      ) to ≥ 5 seconds  to allow full relaxation of the isolated aromatic protons (long T1).
      
    • Acquire at 298 K (25°C) . If the NH peak is extremely broad, lowering the temperature to 273 K can sharpen the exchangeable proton signal.

Protocol B: D2O Exchange (Verification of NH/OH)
  • Acquire the standard 1H spectrum.

  • Add 1-2 drops of D2O to the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.

    • Result: The broad peak at ~12-13 ppm should disappear. The aromatic peaks may shift slightly due to the solvent change.

Structural Validation Logic (Self-Validating System)

To confirm the structure without an authentic standard, use the following logic flow.

Logic Flow Diagram (Graphviz)

ValidationLogic Start Crude Product Isolated Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Number of Aromatic Peaks? Step1->Decision1 SinglePeak 1 Peak (2H) Symmetry Intact Decision1->SinglePeak Single Signal TwoPeaks 2 Peaks (1H each) Symmetry Broken Decision1->TwoPeaks Two Signals Result1 Identify: Starting Material (2,6-Dibromopyrazine) SinglePeak->Result1 Step2 Check Chemical Shifts (Regioisomer Check) TwoPeaks->Step2 LogicHMBC Run HMBC (2D NMR) Look for C=O correlations Step2->LogicHMBC ResultTarget Target: 6-Bromopyrazin-2-ol H-3 correlates strongly to C=O LogicHMBC->ResultTarget H-3 (s) sees C=O (2-bond) ResultIso Isomer: 5-Bromopyrazin-2-ol H-3 correlates to C=O BUT H-6 coupling differs LogicHMBC->ResultIso Ambiguous/Different pattern

Figure 2: Logical decision matrix for structural assignment.

Detailed Mechanism of Assignment:
  • H-3 Assignment: The proton at position 3 is flanked by a Nitrogen (N-4) and the Carbonyl (C-2). This "double deshielding" usually makes it the most downfield aromatic signal.

  • HMBC Correlation (The "Smoking Gun"):

    • In 6-Bromopyrazin-2-ol : The H-3 proton shows a strong 2-bond correlation (

      
      ) to the Carbonyl carbon (C-2). The H-5 proton shows a 3-bond correlation (
      
      
      
      ) to the Carbonyl, which is typically weaker.
    • In 5-Bromopyrazin-2-ol : The H-6 proton is adjacent to the NH. In the HMBC, H-6 would show a 3-bond correlation to the Carbonyl, but the coupling path is through the Nitrogen, often resulting in different intensity or absence depending on the tautomer dynamics.

References

  • Tautomerism in Pyrazines

    • Title: The Use of NMR Spectroscopy to Study Tautomerism.[1]

    • Source: ResearchGate.[2]

    • Link:[Link]

  • Chemical Shifts of Solvents and Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3]

    • Source: American Chemical Society (via Illinois.edu).
    • Link:[Link]

  • Pyrazine Characterization Data (Analogous Structures)

    • Title: Synthesis and Characterization of Unique Pyridazines (and related heteroarom
    • Source: Liberty University Digital Commons.
    • Link:[Link]

  • PubChem Compound Summary

    • Title: 6-Bromopyrazin-2-ol (Compound CID 70700259).
    • Source: PubChem.
    • Link:[Link]

Sources

Validation

A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromopyrazin-2-ol: A Senior Application Scientist's Perspective

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a privileged motif, frequently appearing in a diverse array of biologically active molecules. The targeted functionaliz...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazine scaffold is a privileged motif, frequently appearing in a diverse array of biologically active molecules. The targeted functionalization of this heterocycle is therefore of paramount importance. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of common palladium catalysts for the coupling of a key building block, 6-bromopyrazin-2-ol, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower your synthetic endeavors.

The Strategic Importance of 6-Bromopyrazin-2-ol

6-Bromopyrazin-2-ol is a versatile bifunctional molecule. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C6 position. The pyrazin-2-ol tautomer is a crucial pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to selectively and efficiently couple this substrate is therefore a critical step in the synthesis of many potential drug candidates.

Comparative Analysis of Palladium Catalysts for Key Coupling Reactions

The choice of the palladium catalyst, particularly the ancillary ligand, is critical in determining the success of a cross-coupling reaction. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the steric and electronic properties of the palladium center. Here, we compare the performance of common palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 6-bromopyrazin-2-ol and its analogs.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For an electron-deficient heteroaryl halide like 6-bromopyrazin-2-ol, the selection of an appropriate catalyst is crucial to achieve high yields and avoid unwanted side reactions.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Bromopyrazin-2-ol Analogs

Catalyst Precursor / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012GoodA classic, reliable catalyst for a range of substrates.[1]
PdCl₂(dppf)K₂CO₃DME802HighOften shows excellent performance for heteroaryl couplings.[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016HighBulky biarylphosphine ligands like SPhos are highly effective for challenging substrates.[2]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11018ExcellentXPhos is another highly active biarylphosphine ligand, often providing superior yields.

Note: The data presented is compiled from studies on structurally similar bromopyrazine and other heteroaryl bromide substrates. "Good," "High," and "Excellent" yields are qualitative descriptors from the cited literature, generally indicating yields >60%, >80%, and >90%, respectively. Direct comparative data for 6-bromopyrazin-2-ol under identical conditions is limited.

Causality Behind Catalyst Selection:

  • Pd(PPh₃)₄: This catalyst is a workhorse in Suzuki couplings. The in situ generation of the active Pd(0) species is straightforward. However, for electron-deficient and sterically hindered substrates, its efficacy can be limited.

  • PdCl₂(dppf): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wider bite angle and increased stability to the palladium center, which can enhance catalytic activity for heteroaryl couplings.

  • Bulky Biarylphosphine Ligands (SPhos, XPhos): These ligands, developed by the Buchwald group, have revolutionized cross-coupling chemistry.[3] Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to higher turnover numbers and efficiency, especially for challenging substrates like 6-bromopyrazin-2-ol. The electron-rich nature of these phosphines also facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[4][5][6] The choice of ligand is particularly critical in this reaction to facilitate the C-N bond-forming reductive elimination and prevent competing side reactions.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 6-Bromopyrazin-2-ol Analogs

Catalyst Precursor / LigandAmineBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / BINAPPrimary/SecondaryNaOtBuToluene10016-24Moderate-GoodAn early generation ligand, effective for some substrates.
Pd(OAc)₂ / XantphosPrimary/SecondaryCs₂CO₃Dioxane11018Good-HighThe wide bite angle of Xantphos can be beneficial.
Pd₂(dba)₃ / RuPhosPrimary/SecondaryLiHMDSToluene10016HighA highly active Buchwald ligand for a broad range of amines.[7]
Pd(OAc)₂ / BrettPhosPrimary AminesK₂CO₃t-BuOH10012ExcellentSpecifically designed for the coupling of primary amines.[5]

Note: This data is based on studies with 2-bromopyrazine and other heteroaryl bromides. Yields are qualitative descriptors from the literature.

Causality Behind Catalyst Selection:

  • BINAP and Xantphos: These bidentate phosphine ligands with larger bite angles can promote the desired reductive elimination. However, for more challenging substrates, more electron-rich and sterically demanding ligands are often required.

  • RuPhos and BrettPhos: These bulky biarylphosphine ligands are highly effective for C-N coupling reactions. Their steric hindrance facilitates the reductive elimination of the arylamine product, while their electron-donating nature promotes the oxidative addition of the aryl bromide. BrettPhos, with its more sterically demanding phosphine, is particularly well-suited for the coupling of less reactive primary amines.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyrazines.[8] This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of 6-Bromopyrazin-2-ol Analogs

Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF806GoodThe classic Sonogashira catalyst system.
Pd(PPh₃)₄CuI-PiperidineTHF658Good-HighOften provides good results for a variety of substrates.[2]
PdCl₂(dppf)CuI-Cs₂CO₃Dioxane10012HighCan be effective for more challenging couplings.
Pd(OAc)₂ / SPhosCuI-K₃PO₄Toluene10016HighBulky phosphine ligands can also enhance Sonogashira couplings.[2]

Note: This data is based on studies with 2,5-diiodopyrazine and other heteroaryl halides. Yields are qualitative descriptors from the literature.

Causality Behind Catalyst Selection:

  • PdCl₂(PPh₃)₂/CuI: This is the traditional and most widely used catalyst system for the Sonogashira reaction. The palladium complex facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Pd(PPh₃)₄/CuI: Similar to the above, this system is also highly effective. The choice between PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ often depends on the specific substrate and reaction conditions.

  • Use of Bulky Ligands: While not always necessary, the addition of bulky electron-rich phosphine ligands like dppf or SPhos can sometimes improve the efficiency of the Sonogashira coupling, particularly for less reactive aryl bromides, by accelerating the rate-limiting steps of the catalytic cycle.[2]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of 6-bromopyrazin-2-ol. It is crucial to note that optimization of reaction parameters (temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyrazin-2-ol with Phenylboronic Acid

Rationale: This protocol utilizes a palladium catalyst with a bulky biarylphosphine ligand (SPhos), which is known to be highly effective for the coupling of electron-deficient heteroaryl halides.[2] The use of potassium phosphate as the base and a toluene/water solvent system is a common and effective combination for Suzuki reactions.

Materials:

  • 6-Bromopyrazin-2-ol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromopyrazin-2-ol, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water). The mixture should be stirred to ensure proper mixing.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenylpyrazin-2-ol.

Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyrazin-2-ol with Morpholine

Rationale: This protocol employs a highly active Buchwald-Hartwig catalyst system consisting of a palladium precursor and a bulky, electron-rich biarylphosphine ligand (RuPhos).[7] Lithium bis(trimethylsilyl)amide (LiHMDS) is a strong, non-nucleophilic base that is effective in these aminations. Toluene is a common solvent for these reactions.

Materials:

  • 6-Bromopyrazin-2-ol (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3 mol%)

  • LiHMDS (1.5 equiv, as a 1.0 M solution in THF)

  • Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 6-bromopyrazin-2-ol, Pd₂(dba)₃, and RuPhos.

  • Add degassed toluene, followed by morpholine.

  • Cool the mixture to 0 °C and add the LiHMDS solution dropwise.

  • Allow the reaction to warm to room temperature and then heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16 hours.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Decision-Making

To further aid in understanding and catalyst selection, the following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and a decision-making workflow.

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst Selection CouplingType Select Coupling Type Suzuki Suzuki-Miyaura (C-C) CouplingType->Suzuki Buchwald Buchwald-Hartwig (C-N) CouplingType->Buchwald Sonogashira Sonogashira (C-C, alkyne) CouplingType->Sonogashira Substrate Substrate Reactivity? (Electron-deficient) Suzuki->Substrate AmineType Amine Type? Buchwald->AmineType SonoCatalyst Standard Sonogashira (PdCl₂(PPh₃)₂/CuI) Sonogashira->SonoCatalyst StandardPd Standard Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Substrate->StandardPd Less Demanding BulkyLigand Bulky Biarylphosphine (e.g., SPhos, XPhos) Substrate->BulkyLigand More Demanding PrimaryAmineLigand Primary Amine Ligand (e.g., BrettPhos) AmineType->PrimaryAmineLigand Primary SecondaryAmineLigand Secondary Amine Ligand (e.g., RuPhos) AmineType->SecondaryAmineLigand Secondary

Caption: Decision tree for selecting a palladium catalyst system.

Conclusion

The successful palladium-catalyzed coupling of 6-bromopyrazin-2-ol hinges on the judicious selection of the catalyst system. While classic catalysts like Pd(PPh₃)₄ can be effective, the use of modern bulky biarylphosphine ligands such as SPhos, XPhos, RuPhos, and BrettPhos often provides superior results, especially for this electron-deficient heteroaryl bromide. This guide provides a framework for rational catalyst selection and offers robust starting protocols. However, it is the empirical optimization in the laboratory, guided by a sound understanding of the underlying mechanistic principles, that will ultimately lead to the most efficient and highest-yielding transformations.

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